IMP-1710
Descripción
Propiedades
IUPAC Name |
(2S)-2-[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydroindole-1-carbonyl]pyrrolidine-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c1-2-15-11-18-19(13-26-22(18)25-12-15)16-5-3-6-20-17(16)8-10-28(20)23(29)21-7-4-9-27(21)14-24/h1,3,5-6,11-13,21H,4,7-10H2,(H,25,26)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMVGXGSNIVSKY-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(NC=C2C3=C4CCN(C4=CC=C3)C(=O)C5CCCN5C#N)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=CC2=C(NC=C2C3=C4CCN(C4=CC=C3)C(=O)[C@@H]5CCCN5C#N)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IMP-1710
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMP-1710 is a highly potent and selective small-molecule inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme (DUB) implicated in a variety of pathological conditions, including neurodegenerative diseases, cancer, and fibrosis.[1][2] Developed by Mission Therapeutics in collaboration with researchers at Imperial College London, this compound serves as both a therapeutic lead compound and a powerful chemical probe for studying UCHL1 biology.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Mechanism of Action
This compound functions as a covalent inhibitor, selectively targeting the active site of the UCHL1 enzyme.[5] The primary mechanism involves the formation of an irreversible covalent bond with the catalytic cysteine residue within the enzyme's active site.[1][5] This covalent modification effectively and permanently inactivates the deubiquitinating function of UCHL1.[5]
The molecule was designed based on a cyanamide-containing scaffold, which was identified through a high-throughput screening campaign.[1] A key structural feature of this compound is the inclusion of an alkyne moiety.[3][5] This functional group does not directly participate in the inhibition of UCHL1 but enables the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][5] This allows for the attachment of reporter molecules, such as fluorophores or biotin (B1667282) tags, to this compound after it has bound to UCHL1.[5][6] This feature makes this compound an invaluable tool for activity-based protein profiling (ABPP) to identify and quantify UCHL1 in complex biological samples like cell lysates.[6][7]
dot
Caption: Mechanism of this compound action on UCHL1 and its cellular consequences.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| UCHL1 IC50 | 38 nM (95% CI: 32-45 nM) | Fluorescence Polarization (FP) Assay (Ub-Lys-TAMRA) | Biochemical | [6][7] |
| UCHL1 IC50 | 90 nM (95% CI: 79-100 nM) | Fluorescence Polarization (FP) Assay (Ub-Lys-TAMRA) | Biochemical (Parent Compound) | [1][7] |
| TGF-β1-induced FMT IC50 | 740 nM | High Content Imaging (αSMA expression) | Primary human lung fibroblasts from IPF donors | [5][6] |
| Selectivity | >1000-fold vs. (R)-enantiomer | Fluorescence Polarization (FP) Assay | Biochemical | [1][7] |
| Selectivity | High selectivity over a panel of 20 other deubiquitinating enzymes at 1 µM. | FP and FI assays (Ub-Lys-TAMRA and Ub-Rho110) | Biochemical | [5][8] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for UCHL1 Inhibition
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against UCHL1.
Methodology:
-
Reagents and Materials:
-
Recombinant human UCHL1 enzyme.
-
Ubiquitin-Lys-TAMRA (Ub-Lys-TAMRA) fluorescent probe.
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20, pH 7.5).
-
This compound and control compounds serially diluted in DMSO.
-
384-well, low-volume, black, round-bottom plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
A solution of UCHL1 is prepared in the assay buffer.
-
This compound or control compounds are pre-incubated with the UCHL1 enzyme solution for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.[1][7]
-
The Ub-Lys-TAMRA probe is then added to the enzyme-inhibitor mixture.
-
The plate is incubated for a further period (e.g., 60 minutes) at room temperature to allow the enzymatic reaction to reach a steady state.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters for TAMRA.
-
Data is normalized to controls (no inhibitor and no enzyme) and the IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
Cell-Based UCHL1 Target Engagement Assay
This assay confirms that this compound can engage with its target, UCHL1, within a cellular context.
Methodology:
-
Reagents and Materials:
-
HEK293T cells.
-
This compound, inactive enantiomer (IMP-1711), and parent compound.
-
HA-Ub-VME, an activity-based probe that labels active DUBs.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies against HA-tag and UCHL1.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
-
Procedure:
-
HEK293T cells are cultured to approximately 80% confluency.
-
Cells are treated with varying concentrations of this compound, the inactive control IMP-1711, or the parent compound for 1 hour.[7]
-
Following treatment, cells are lysed.
-
The cell lysates are then treated with HA-Ub-VME to label any remaining active UCHL1 that has not been inhibited by the test compounds.
-
The proteins in the lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with an anti-HA antibody to detect the amount of HA-Ub-VME-labeled UCHL1.
-
An anti-UCHL1 antibody is used as a loading control.
-
A dose-dependent decrease in the HA-Ub-VME signal indicates successful target engagement by this compound.[7]
-
Quantitative Chemical Proteomics for Selectivity Profiling
This method is employed to assess the selectivity of this compound across the entire proteome.
dot
Caption: Experimental workflow for quantitative chemical proteomics with this compound.
Methodology:
-
Cell Treatment and Lysis:
-
HEK293 cells are treated with various concentrations of this compound (e.g., 2, 20, 200 nM) or a vehicle control (DMSO) for different durations (e.g., 10, 60, 180 minutes).[7]
-
After treatment, the cells are harvested and lysed.
-
-
Click Chemistry and Enrichment:
-
The alkyne group on the this compound that is covalently bound to proteins is ligated to an azide-biotin capture reagent via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[7]
-
The biotinylated proteins are then enriched using NeutrAvidin-agarose beads.
-
-
Protein Digestion and Labeling:
-
The enriched proteins are digested on-bead using a sequence of proteases, such as LysC followed by trypsin.[7]
-
The resulting peptides are labeled with tandem mass tags (TMT) to enable relative quantification between the different treatment conditions.
-
-
Mass Spectrometry and Data Analysis:
-
The TMT-labeled peptides are analyzed by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).[7]
-
The mass spectrometry data is then processed to identify and quantify the proteins that were covalently modified by this compound. This allows for the assessment of off-target interactions and confirms the high selectivity for UCHL1. At higher concentrations, some marginal enrichment of UCHL3 may be observed.[8]
-
Therapeutic Potential in Idiopathic Pulmonary Fibrosis (IPF)
This compound has demonstrated promising anti-fibrotic activity in a cellular model of Idiopathic Pulmonary Fibrosis (IPF).[6] The transition of fibroblasts to myofibroblasts, a key process in the progression of fibrosis, is driven by transforming growth factor-beta 1 (TGF-β1). This transition is characterized by an increase in the expression of alpha-smooth muscle actin (αSMA).[7]
In primary lung fibroblasts isolated from patients with IPF, this compound was shown to inhibit the TGF-β1-induced fibroblast-to-myofibroblast transition, with an IC50 of 740 nM.[5][6] This effect was observed through a reduction in αSMA expression, as measured by high content imaging.[7] This finding suggests that the inhibition of UCHL1 by this compound could be a viable therapeutic strategy for fibrotic diseases.[1][2]
Conclusion
This compound is a well-characterized and highly selective covalent inhibitor of UCHL1. Its mechanism of action is understood in detail, and its utility as both a potential therapeutic agent and a chemical probe is well-documented. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound or targeting the UCHL1 enzyme. The dual functionality of this compound, combining potent inhibition with the capabilities of an activity-based probe, makes it a significant tool in the study of ubiquitin signaling and the development of novel therapeutics.[5]
References
- 1. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. missiontherapeutics.com [missiontherapeutics.com]
- 5. Buy this compound (EVT-3162798) [evitachem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
The Role of IMP-1710 in Advancing Deubiquitylating Enzyme Research: A Technical Guide
Abstract
Deubiquitylating enzymes (DUBs) have emerged as a critical class of enzymes in cellular signaling and protein homeostasis, making them attractive targets for therapeutic intervention in a range of diseases, including cancer, neurodegeneration, and fibrosis. The development of potent and selective inhibitors is paramount to dissecting the complex biology of individual DUBs. This technical guide focuses on IMP-1710, a highly potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1). We will delve into its mechanism of action, its application as a chemical probe, and its role in elucidating the function of UCHL1 in disease models, thereby serving as a paradigm for the study of other deubiquitylating enzymes.
Introduction to Deubiquitylating Enzymes (DUBs)
The ubiquitin-proteasome system (UPS) is a tightly regulated process that governs protein degradation and signaling. Ubiquitination, the process of attaching ubiquitin to a substrate protein, is a reversible post-translational modification. Deubiquitylating enzymes (DUBs) are proteases that remove ubiquitin from substrates, thereby regulating a multitude of cellular processes. With over 100 DUBs identified in humans, a significant challenge lies in understanding the specific function of each enzyme due to overlapping substrate specificities. The development of highly selective inhibitors is crucial to functionally discriminate between individual DUBs.
This compound: A Potent and Selective UCHL1 Inhibitor
This compound is a novel small molecule that has been identified as a potent and highly selective covalent inhibitor of UCHL1.[1][2][3][4][5][6] UCHL1 is a DUB that is highly expressed in the brain and has been implicated in various pathologies, including neurodegenerative diseases, cancer, and fibrosis.[1][3][4][5][6] The exquisite selectivity of this compound for UCHL1 over other DUBs makes it an invaluable tool for studying the specific roles of this enzyme.[2][7]
Quantitative Data on this compound Activity
The inhibitory potency and selectivity of this compound have been quantitatively assessed through various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter that measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
| Target Enzyme | Assay Type | IC50 Value | Selectivity | Reference |
| UCHL1 | Fluorescence Polarization | 38 nM | >100-fold vs 20 other DUBs | [7][8] |
| UCHL1 | TGF-β1-induced fibroblast-to-myofibroblast transition | 740 nM | - | [7] |
Mechanism of Action and Chemical Probe Utility
This compound functions as a covalent inhibitor, forming an irreversible bond with the catalytic cysteine residue in the active site of UCHL1.[1][4][5][7] This covalent nature ensures a durable and specific inhibition of the enzyme's activity.
Furthermore, this compound is designed as an activity-based probe (ABP). It incorporates an alkyne functional group, which allows for "click chemistry" reactions.[7][8] This feature enables researchers to visualize, identify, and quantify UCHL1 in complex biological samples, such as cell lysates and even intact cells.[1][3][4][5]
Experimental Workflow: Activity-Based Protein Profiling (ABPP)
The following diagram illustrates the general workflow for using this compound as an activity-based probe for protein profiling.
Role of this compound in Studying Idiopathic Pulmonary Fibrosis (IPF)
This compound has been instrumental in validating UCHL1 as a potential therapeutic target in idiopathic pulmonary fibrosis (IPF).[1][3][5] IPF is a progressive and fatal lung disease characterized by the excessive accumulation of extracellular matrix. Studies have shown that this compound can block pro-fibrotic responses in cellular models of IPF.[1][3][5]
UCHL1 Signaling in Fibrosis
The transforming growth factor-beta (TGF-β) signaling pathway is a key driver of fibrosis. UCHL1 has been shown to play a role in this pathway. The following diagram illustrates a simplified model of UCHL1's involvement in the fibrotic process.
Experimental Protocols
Fluorescence Polarization (FP) Assay for DUB Activity
This assay is used to measure the inhibitory activity of compounds like this compound against DUBs.
Principle: The assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ubiquitin substrate (e.g., Ub-Lys-TAMRA). Larger molecules (intact substrate) tumble slower in solution and emit more polarized light. When a DUB cleaves the substrate, the smaller fluorescent tag tumbles faster, resulting in a decrease in fluorescence polarization.
Protocol:
-
Reagents and Materials:
-
Purified DUB enzyme (e.g., UCHL1)
-
Fluorescently labeled ubiquitin substrate (e.g., Ub-Lys-TAMRA)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM DTT, 100 mM NaCl)
-
This compound or other test compounds
-
384-well black plates
-
Fluorescence plate reader with polarization filters
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the DUB enzyme to the wells of the 384-well plate.
-
Add the different concentrations of this compound to the wells and pre-incubate with the enzyme for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the fluorescent ubiquitin substrate to each well.
-
Measure the fluorescence polarization at regular intervals using a plate reader (e.g., excitation at 531 nm and emission at 579 nm).
-
Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Quantitative Chemical Proteomic Profiling
This method is used to identify the protein targets of this compound in a complex biological sample.
Principle: This technique utilizes the alkyne tag on this compound for "click" chemistry to attach a biotin reporter tag. The biotinylated proteins can then be enriched and identified by mass spectrometry.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with different concentrations of this compound or a vehicle control (DMSO) for a specific duration.
-
Harvest and lyse the cells to obtain a total protein lysate.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add an azide-biotin conjugate, a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate the reaction to allow the cycloaddition of the azide-biotin to the alkyne group of this compound bound to UCHL1.
-
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-coated beads to the lysate to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Perform on-bead digestion of the captured proteins using a protease like trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins from the MS/MS spectra using a protein database search algorithm.
-
Quantify the relative abundance of the identified proteins across different treatment conditions to confirm the specific engagement of this compound with UCHL1.
-
Conclusion
This compound stands out as a powerful tool for the specific investigation of UCHL1. Its high potency and selectivity, combined with its utility as an activity-based probe, have enabled a deeper understanding of UCHL1's role in cellular processes and disease, particularly in the context of idiopathic pulmonary fibrosis. The methodologies and approaches used to characterize this compound serve as a valuable blueprint for the development and application of selective inhibitors for other deubiquitylating enzymes, which will be critical for advancing our understanding of the ubiquitin system and for the development of novel therapeutics.
References
- 1. ubiqbio.com [ubiqbio.com]
- 2. ubiqbio.com [ubiqbio.com]
- 3. Frontiers | ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context [frontiersin.org]
- 4. JCI Insight - Ubiquitination and deubiquitination emerge as players in idiopathic pulmonary fibrosis pathogenesis and treatment [insight.jci.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. UCHL1 Regulates Radiation Lung Injury via Sphingosine Kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABPP-HT*—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods [mdpi.com]
- 8. mdpi.com [mdpi.com]
The Discovery and Development of IMP-1710: A Potent and Selective Covalent Probe for UCHL1
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
IMP-1710 is a potent and exquisitely selective covalent inhibitor of Ubiquitin Carboxy-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme (DUB) implicated in a range of pathologies including neurodegenerative diseases, cancer, and fibrosis.[1][2] Discovered through a collaboration between Mission Therapeutics and the Tate Group at Imperial College London, this compound has emerged as a critical tool for elucidating the cellular functions of UCHL1 and validating it as a therapeutic target.[3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its operational framework.
Introduction: The Therapeutic Potential of Targeting UCHL1
The ubiquitin-proteasome system is a critical cellular pathway for protein degradation and signaling, with deubiquitylating enzymes (DUBs) acting as key regulators by removing ubiquitin tags from substrate proteins. UCHL1 is a highly abundant DUB in the human brain, constituting over 1% of the total protein mass. Its dysregulation has been linked to various diseases, making it an attractive, albeit challenging, therapeutic target.[1][2][4] Prior to the development of this compound, the field lacked potent and selective chemical probes to accurately study UCHL1's function in a cellular context.
Discovery of this compound: A Collaborative Effort
This compound was developed as part of a screening and hit optimization campaign by Mission Therapeutics, which identified a series of novel cyanamide-containing UCHL1 inhibitors.[4][5] Recognizing the potential for a covalent probe, researchers designed this compound as an analogue of a potent inhibitor from this series.[4][5] A key feature of this compound is the incorporation of an alkyne tag, which allows for "click chemistry" reactions, enabling the visualization and enrichment of UCHL1 in complex biological samples.[6][7]
Mechanism of Action: Covalent and Stereoselective Inhibition
This compound functions as a covalent inhibitor, stereoselectively labeling the catalytic cysteine residue within the active site of UCHL1.[1][4][8] This covalent modification leads to the irreversible inhibition of the enzyme's deubiquitinating activity.[7] The interaction is highly stereoselective; the (R)-enantiomer of the parent compound is over 1000-fold less active, highlighting the specific binding orientation required for inhibition.[4][5]
Quantitative Data Summary
The potency and selectivity of this compound have been rigorously characterized through various biochemical and cellular assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Target | IC50 (nM) | 95% Confidence Interval (nM) | Assay Type |
| This compound | UCHL1 | 38[4][5][6][7] | 32–45[5] | Fluorescence Polarization (FP) |
| Parent Compound (1) | UCHL1 | 90[5] | 79–100[5] | Fluorescence Polarization (FP) |
| Inactive Enantiomer (3) | UCHL1 | >100,000[5] | N/A | Fluorescence Polarization (FP) |
Table 2: Cellular Activity of this compound
| Activity | Cell Type | IC50 (nM) | Experimental Conditions |
| Inhibition of Fibroblast-to-Myofibroblast Transition | Primary Human Lung Fibroblasts (IPF donors) | 740[6][7] | 1 µM this compound, 1h pre-incubation followed by TGF-β1 treatment for 3 days[5][6] |
Table 3: Inhibition Kinetics
| Compound | Parameter | Value (M⁻¹s⁻¹) | 95% Confidence Interval (M⁻¹s⁻¹) |
| This compound | kobs/I | 11,000[1] | 7,700–13,000[1] |
| Parent Compound (1) | kobs/I | 7,400[1] | 5,200–9,700[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following outlines the core experimental protocols used in the characterization of this compound.
UCHL1 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to compete with a fluorescently labeled ubiquitin probe (Ub-Lys-TAMRA) for binding to the UCHL1 active site.
-
Reagents: Recombinant human UCHL1, Ub-Lys-TAMRA probe, assay buffer (e.g., PBS with 0.01% Tween-20), test compounds (this compound and controls).
-
Procedure:
-
Prepare a dilution series of the test compounds in assay buffer.
-
In a 384-well plate, add UCHL1 and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature.[5]
-
Add the Ub-Lys-TAMRA probe to initiate the binding reaction.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Cellular Target Engagement Assay
This experiment confirms that this compound can engage with UCHL1 within intact cells.
-
Cell Line: HEK293T cells overexpressing HA-tagged UCHL1.
-
Procedure:
-
Culture HEK293T cells and treat with varying concentrations of this compound or control compounds for 1 hour.
-
Lyse the cells and treat the lysates with a broad-spectrum DUB probe (HA-Ub-VME) to label any remaining active UCHL1.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform an immunoblot analysis using an anti-HA antibody to visualize the labeled UCHL1.
-
-
Expected Outcome: A dose-dependent decrease in the HA-Ub-VME signal indicates successful target engagement by this compound.[1]
Fibroblast-to-Myofibroblast Transition (FMT) Assay
This assay assesses the antifibrotic potential of this compound in a disease-relevant cellular model.
-
Cell Type: Primary human lung fibroblasts from idiopathic pulmonary fibrosis (IPF) donors.
-
Procedure:
-
Plate the primary fibroblasts and allow them to adhere.
-
Pre-incubate the cells with this compound (e.g., 1 µM) or control compounds for 1 hour.[6]
-
Induce myofibroblast differentiation by treating the cells with transforming growth factor-beta 1 (TGF-β1) for 3 days.[5]
-
Fix and permeabilize the cells.
-
Stain for the myofibroblast marker alpha-smooth muscle actin (αSMA) using a fluorescently labeled antibody.
-
Analyze αSMA expression using high-content imaging.
-
-
Data Analysis: Quantify the fluorescence intensity of αSMA to determine the extent of inhibition of the fibrotic transition.
Visualizing the Role and Application of this compound
The following diagrams, generated using Graphviz, illustrate key concepts related to this compound.
Caption: Signaling pathway of UCHL1 and its inhibition by this compound.
Caption: The discovery and development workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. missiontherapeutics.com [missiontherapeutics.com]
- 4. This compound | UCH-L1 Inhibitor | Anti-fibrosis | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to IMP-1710: A Potent and Selective UCHL1 Inhibitor and Activity-Based Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMP-1710 is a novel, highly potent, and selective small molecule that functions as a covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme implicated in a variety of pathological conditions, including neurodegenerative diseases, cancer, and fibrosis.[1][2] With an IC50 of 38 nM, this compound offers a significant advancement in the study of UCHL1 function and its role in disease.[3][4] A key feature of this compound is the incorporation of an alkyne moiety, rendering it a powerful activity-based probe for "click chemistry" applications, enabling the specific labeling and identification of UCHL1 in cellular contexts.[5][6] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols.
Chemical Structure and Physicochemical Properties
This compound, with the chemical formula C23H19N5O, possesses a unique structure that contributes to its high potency and selectivity.[6][7] It was developed through a screening and hit optimization campaign, which led to a series of novel cyanamide-containing UCHL1 inhibitors.[2][8]
| Property | Value | Reference |
| Molecular Formula | C23H19N5O | [5][7] |
| Molecular Weight | 381.4 g/mol | [5] |
| CAS Number | 2383117-96-0 | [3][7] |
| Formal Name | (2S)-2-[[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl]-1-pyrrolidinecarbonitrile | [4] |
| Appearance | Solid | [7] |
| Purity | ≥98% | [4] |
| Solubility | Soluble in DMSO, Chloroform, and Ethanol | [4][7] |
Mechanism of Action and Biological Activity
This compound acts as a potent and selective covalent inhibitor of UCHL1.[1] Its mechanism involves the stereoselective labeling of the catalytic cysteine (Cys90) in the active site of UCHL1, leading to irreversible inhibition.[1][2] This covalent binding accounts for its high potency.[5]
The biological activity of this compound has been primarily characterized by its potent inhibition of UCHL1 and its resulting antifibrotic effects.[3] It has been demonstrated to block pro-fibrotic responses in cellular models of idiopathic pulmonary fibrosis (IPF).[1] Specifically, this compound inhibits the TGF-β1-induced transformation of fibroblasts into myofibroblasts.[3][4]
Inhibitory Activity
| Target | Assay | IC50 | Reference |
| UCHL1 | Fluorescence Polarization | 38 nM | [3][4][5] |
| TGF-β1-induced fibroblast-to-myofibroblast transition | Primary lung fibroblasts from IPF patients | 740 nM | [3][4][5] |
Selectivity
This compound exhibits high selectivity for UCHL1 over a panel of 20 other deubiquitylating enzymes (DUBs) at a concentration of 1 µM.[4][5][6] This selectivity is crucial for its use as a specific probe for UCHL1 activity.
Experimental Protocols
Biochemical UCHL1 Inhibition Assay (Fluorescence Polarization)
This protocol describes the determination of this compound's IC50 value against UCHL1 using a fluorescence polarization (FP) assay with a Ub-Lys-TAMRA probe.[1][2]
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human UCHL1, Ub-Lys-TAMRA probe, and a serial dilution of this compound in assay buffer.
-
Pre-incubation: Incubate UCHL1 with varying concentrations of this compound for 30 minutes to allow for covalent modification.[2]
-
Assay Initiation: Add the Ub-Lys-TAMRA probe to the pre-incubated mixture.
-
Measurement: Measure the fluorescence polarization after a specified incubation period.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Target Engagement Assay
This protocol outlines the use of this compound as an activity-based probe to label UCHL1 in intact cells, followed by detection via click chemistry.[4][5]
Methodology:
-
Cell Culture: Culture cells (e.g., HEK293T) to the desired confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 1 hour).[1]
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Click Chemistry Reaction: To the cell lysate, add an azide-modified reporter tag (e.g., azide-modified TAMRA or biotin).[4][5] Catalyze the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Detection and Analysis:
-
For TAMRA-azide: Visualize the labeled UCHL1 using in-gel fluorescence scanning.
-
For Biotin-azide: Perform a pulldown of the labeled protein using streptavidin beads, followed by immunoblotting with an anti-UCHL1 antibody.
-
Fibroblast-to-Myofibroblast Transition Assay
This protocol details the assessment of this compound's antifibrotic activity in a cellular model of idiopathic pulmonary fibrosis.[1][3]
Methodology:
-
Cell Culture: Culture primary lung fibroblasts isolated from patients with idiopathic pulmonary fibrosis.
-
Pre-treatment: Pre-incubate the fibroblasts with this compound (e.g., at 1 µM) for 1 hour.[1]
-
Induction of Fibrosis: Treat the cells with TGF-β1 to induce the transformation into myofibroblasts.
-
Immunofluorescence Staining: After a suitable incubation period (e.g., 3 days), fix and permeabilize the cells.[1] Stain for α-smooth muscle actin (α-SMA), a marker for myofibroblasts.
-
Imaging and Quantification: Acquire images using high-content imaging and quantify the expression of α-SMA to determine the extent of fibroblast-to-myofibroblast transition.
Visualizations
Mechanism of Action: Covalent Inhibition of UCHL1
Caption: Covalent inhibition of UCHL1 by this compound.
Experimental Workflow: Cellular Target Engagement
Caption: Experimental workflow for this compound cellular target engagement.
Signaling Pathway: Inhibition of Fibrosis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Buy this compound (EVT-3162798) [evitachem.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | UCH-L1 Inhibitor | Anti-fibrosis | TargetMol [targetmol.com]
- 8. chemrxiv.org [chemrxiv.org]
Foundational Research on IMP-1710: A Technical Guide for Neurodegeneration Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMP-1710 is a potent, selective, and covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme (DUB) highly expressed in the brain.[1][2][3] Dysfunction of UCHL1 has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's, making it a compelling therapeutic target.[1][2][3][4] This technical guide provides an in-depth overview of the foundational research on this compound, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and the underlying signaling pathways relevant to neurodegeneration.
Introduction to this compound and its Target, UCHL1
This compound is a novel, activity-based probe for UCHL1, developed to facilitate the study of this enzyme's function and its role in disease.[1][2] UCHL1 is one of the most abundant proteins in the brain, constituting 1-2% of the total soluble protein. It plays a critical role in the ubiquitin-proteasome system (UPS) by recycling ubiquitin monomers, thereby maintaining ubiquitin homeostasis.[1][2] Dysregulation of the UPS is a well-established hallmark of neurodegenerative disorders, leading to the accumulation of misfolded and aggregated proteins.
Quantitative Data: Potency and Selectivity of this compound
This compound exhibits potent and highly selective inhibition of UCHL1. The following tables summarize the key quantitative data from foundational studies.
Table 1: In Vitro Potency of this compound and Related Compounds against UCHL1 [1][2]
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | UCHL1 | Fluorescence Polarization | 38 |
| Compound 1 (Parent) | UCHL1 | Fluorescence Polarization | 90 |
| IMP-1711 (Inactive enantiomer) | UCHL1 | Fluorescence Polarization | >100,000 |
Table 2: Selectivity Profile of this compound against a Panel of Deubiquitylating Enzymes (DUBs) [5]
| DUB Target | % Inhibition at 1 µM this compound |
| UCHL1 | 100 |
| UCHL3 | <10 |
| USP2 | <5 |
| USP5 | <5 |
| USP7 | <5 |
| USP8 | <5 |
| USP11 | <5 |
| USP14 | <5 |
| USP15 | <5 |
| USP21 | <5 |
| USP28 | <5 |
| OTUB1 | <5 |
| OTUD1 | <5 |
| Cezanne | <5 |
| TRABID | <5 |
| A20 | <5 |
| CYLD | <5 |
| BAP1 | <5 |
| ATXN3 | <5 |
| AMSH | <5 |
Signaling Pathways in Neurodegeneration
UCHL1 is implicated in key signaling pathways that are central to the pathogenesis of neurodegenerative diseases.
Ubiquitin-Proteasome System (UPS) and Protein Degradation
UCHL1's primary role is to maintain the pool of monomeric ubiquitin, which is essential for the proper functioning of the UPS. In neurodegenerative diseases, impaired UPS function leads to the accumulation of toxic protein aggregates. By inhibiting UCHL1, this compound can be used to probe the consequences of reduced ubiquitin recycling on the degradation of disease-relevant proteins.
References
- 1. The UCH-L1 gene encodes two opposing enzymatic activities that affect alpha-synuclein degradation and Parkinson's disease susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control of BACE1 degradation and APP processing by ubiquitin carboxyl-terminal hydrolase L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Life and death in the trash heap: the ubiquitin proteasome pathway and UCHL1 in brain aging, neurodegenerative disease and cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grantome.com [grantome.com]
The Therapeutic Potential of IMP-1710: A Selective UCHL1 Inhibitor for Fibrotic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
IMP-1710 is a potent and highly selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in the pathogenesis of various diseases, including neurodegeneration, cancer, and fibrosis. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its mechanism of action, preclinical efficacy in models of idiopathic pulmonary fibrosis (IPF), and the experimental methodologies used to characterize its activity. This compound demonstrates nanomolar potency in both biochemical and cellular assays, effectively blocking pro-fibrotic pathways. This document serves as a resource for researchers and drug development professionals interested in the therapeutic application of UCHL1 inhibition.
Introduction
Ubiquitin C-terminal Hydrolase L1 (UCHL1) is a deubiquitinating enzyme (DUB) that plays a crucial role in the ubiquitin-proteasome system by recycling ubiquitin monomers.[1][2] Dysregulation of UCHL1 activity has been linked to several pathological conditions, making it an attractive therapeutic target.[1][3] this compound is a novel, potent, and selective covalent inhibitor of UCHL1.[4][5] This guide details the preclinical evidence supporting the therapeutic potential of this compound, particularly in the context of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).
Mechanism of Action
This compound acts as a covalent inhibitor of UCHL1, stereoselectively labeling the catalytic cysteine residue in the enzyme's active site.[4][5] This covalent modification leads to the irreversible inhibition of UCHL1's deubiquitinating activity.[6] The selectivity of this compound for UCHL1 over other DUBs has been demonstrated through comprehensive profiling, highlighting its potential for targeted therapy with reduced off-target effects.[2][5]
Quantitative Data
The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibition of UCHL1
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | UCHL1 | Fluorescence Polarization | 38[7] |
| Parent Compound 1 | UCHL1 | Fluorescence Polarization | 90[2][5] |
| IMP-1711 (inactive enantiomer) | UCHL1 | Fluorescence Polarization | >10,000[2][5] |
Table 2: Cellular Activity in a Model of Idiopathic Pulmonary Fibrosis
| Compound | Cellular Model | Endpoint | IC50 (nM) |
| This compound | Primary human lung fibroblasts from IPF donors | Inhibition of fibroblast-to-myofibroblast transition | 740[6][7] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Fluorescence Polarization (FP) Assay for UCHL1 Inhibition
This assay quantitatively measures the inhibition of UCHL1 enzymatic activity.
-
Materials:
-
Recombinant human UCHL1
-
Ubiquitin-Lys-TAMRA fluorescent probe
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 0.5 mg/mL Bovine Gamma Globulin (BGG), 1 mg/mL CHAPS
-
This compound and control compounds
-
Black, low-volume 384-well plates
-
Plate reader capable of fluorescence polarization measurements (e.g., PerkinElmer EnVision)
-
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Add 5 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 5 µL of recombinant UCHL1 (final concentration ~1 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the Ubiquitin-Lys-TAMRA probe (final concentration ~10 nM).
-
Immediately measure fluorescence polarization at an excitation wavelength of 531 nm and an emission wavelength of 579 nm.
-
Continue to read the plate at regular intervals (e.g., every 3 minutes) to monitor the reaction kinetics.
-
Calculate the percent inhibition based on the polarization values of control wells (no inhibitor) and wells with fully inhibited enzyme.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Immunoblot Analysis of UCHL1 Target Engagement in Cells
This method is used to confirm that this compound engages with its target, UCHL1, in a cellular context.
-
Materials:
-
HEK293T cells
-
This compound and control compounds
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Primary antibody: anti-UCHL1
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
SDS-PAGE gels, transfer membranes (PVDF), and associated electrophoresis and transfer equipment
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture HEK293T cells to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or control compounds for 1 hour.
-
Harvest the cells and lyse them on ice with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-UCHL1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantitative Chemical Proteomics for Target Selectivity
This advanced technique is employed to assess the selectivity of this compound across the entire proteome.
-
Materials:
-
HEK293 cells
-
This compound (alkyne-tagged)
-
Azide-biotin tag
-
Click chemistry reagents (copper(I) catalyst)
-
Streptavidin beads
-
Trypsin
-
Tandem Mass Tags (TMT)
-
LC-MS/MS instrumentation
-
-
Procedure:
-
Treat HEK293 cells with varying concentrations of alkyne-tagged this compound or a vehicle control.
-
Lyse the cells and perform a click reaction with an azide-biotin tag to label the proteins that have covalently bound to this compound.
-
Enrich the biotin-labeled proteins using streptavidin beads.
-
Digest the enriched proteins on-bead with trypsin.
-
Label the resulting peptides with TMT reagents for relative quantification.
-
Analyze the labeled peptides by nanoLC-MS/MS.
-
Identify and quantify the proteins that show a dose-dependent enrichment, with UCHL1 being the primary target.
-
Signaling Pathways and Visualizations
This compound exerts its anti-fibrotic effects by inhibiting UCHL1, which is involved in the TGF-β1 signaling pathway that drives fibrosis.
TGF-β1-Mediated Fibroblast-to-Myofibroblast Transition
In idiopathic pulmonary fibrosis, the cytokine TGF-β1 plays a central role in stimulating the differentiation of fibroblasts into myofibroblasts.[5] This transition is a key event in the excessive deposition of extracellular matrix (ECM) and the stiffening of lung tissue. UCHL1 is implicated in this pathway, and its inhibition by this compound can block this pro-fibrotic transformation.[5]
Caption: TGF-β1 signaling in fibrosis and the inhibitory action of this compound on UCHL1.
Experimental Workflow for Cellular Target Engagement
The following diagram illustrates the workflow for confirming that this compound engages UCHL1 within cells.
Caption: Workflow for assessing this compound target engagement in cells via immunoblotting.
Conclusion
This compound is a potent and selective covalent inhibitor of UCHL1 with demonstrated anti-fibrotic activity in a cellular model of idiopathic pulmonary fibrosis.[5][7] Its well-defined mechanism of action and nanomolar potency make it a valuable research tool and a promising therapeutic candidate for fibrotic diseases.[4] The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Further preclinical studies in animal models of fibrosis are warranted to fully elucidate its in vivo efficacy and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TGF-β1 Signaling and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ubiquitin C-terminal hydrolase L1 (UCHL1) regulates post-myocardial infarction cardiac fibrosis through glucose-regulated protein of 78 kDa (GRP78) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge [frontiersin.org]
Methodological & Application
Application Notes and Protocols for IMP-1710 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMP-1710 is a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in the pathogenesis of several diseases, including idiopathic pulmonary fibrosis (IPF).[1][2] this compound exerts its inhibitory effect by stereoselectively labeling the catalytic cysteine of UCHL1.[3][4][5] A key structural feature of this compound is the presence of an alkyne moiety, which enables its use as a probe in "click chemistry" applications for target engagement and proteomic profiling studies.[1][6] These application notes provide detailed protocols for utilizing this compound in relevant cell-based assays to investigate its antifibrotic effects and mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Assay Type | IC50 Value | Cell Type/System | Reference |
| UCHL1 | Fluorescence Polarization | 38 nM | Biochemical Assay | [1][3][5][6][7] |
| TGF-β1-induced Fibroblast-to-Myofibroblast Transition | High-Content Imaging (αSMA expression) | 740 nM | Primary Human Lung Fibroblasts (from IPF patients) | [1][6] |
Signaling Pathway
This compound has been demonstrated to inhibit the TGF-β1-induced transition of fibroblasts into myofibroblasts, a key process in the progression of fibrosis.[5][6] UCHL1, the target of this compound, is known to modulate several signaling pathways, including Wnt/β-catenin and NF-κB, by preventing the proteasomal degradation of key signaling proteins.[6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound on primary human lung fibroblasts.
Materials:
-
Primary Human Lung Fibroblasts
-
Fibroblast Growth Medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed primary human lung fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in fibroblast growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan (B1609692) crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Inhibition of Fibroblast-to-Myofibroblast Transition
This assay evaluates the ability of this compound to inhibit the differentiation of fibroblasts into myofibroblasts, a key marker of fibrosis.
Materials:
-
Primary Human Lung Fibroblasts from IPF donors
-
Fibroblast Growth Medium (low serum, e.g., 0.5% FBS)
-
This compound
-
Recombinant Human TGF-β1
-
96-well imaging plates
-
Paraformaldehyde (4%)
-
Triton X-100 (0.1%)
-
Bovine Serum Albumin (BSA) (1% in PBS)
-
Primary antibody: anti-α-Smooth Muscle Actin (αSMA)
-
Secondary antibody: fluorescently-conjugated
-
DAPI (4',6-diamidino-2-phenylindole)
-
High-content imaging system
Procedure:
-
Seed primary human lung fibroblasts in a 96-well imaging plate at a suitable density and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.[1]
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 72 hours to induce myofibroblast differentiation.[5]
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with 1% BSA in PBS for 1 hour.
-
Incubate with anti-αSMA primary antibody overnight at 4°C.
-
Incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a high-content imaging system and quantify the intensity of αSMA staining per cell.
UCHL1 Target Engagement using Click Chemistry
This protocol details how to confirm that this compound engages with its target, UCHL1, within a cellular context.
Materials:
-
HEK293T cells
-
This compound
-
Cell lysis buffer
-
Azide-biotin probe
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Streptavidin-coated magnetic beads
-
SDS-PAGE and Western blotting reagents
-
Anti-UCHL1 antibody
Procedure:
-
Treat HEK293T cells with varying concentrations of this compound for 1-2 hours.
-
Lyse the cells and collect the protein lysate.
-
To the lysate, add the azide-biotin probe, CuSO4, THPTA, and freshly prepared sodium ascorbate to initiate the click reaction.
-
Incubate the reaction for 1 hour at room temperature.
-
Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour to pull down the biotin-tagged proteins.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-UCHL1 antibody to detect the pulled-down UCHL1.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. Always follow standard laboratory safety procedures. This compound is for research use only and not for therapeutic or veterinary use.[6]
References
- 1. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. criver.com [criver.com]
- 6. broadpharm.com [broadpharm.com]
- 7. publications.ersnet.org [publications.ersnet.org]
Application Notes and Protocols for IMP-1710 in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMP-1710 is a potent and highly selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in various physiological and pathological processes, including neurodegeneration, cancer, and fibrosis.[1][2][3] Its unique chemical structure, featuring an alkyne moiety, makes it an invaluable tool for quantitative proteomics, enabling activity-based protein profiling (ABPP) to identify and quantify UCHL1 in complex biological samples.[1][4] These application notes provide detailed protocols for the use of this compound in quantitative proteomics studies, with a focus on its application in studying fibrotic diseases.
Mechanism of Action: this compound acts as a covalent inhibitor by stereoselectively labeling the catalytic cysteine (Cys90) of UCHL1 at low nanomolar concentrations within cells.[1][2][3] The integrated alkyne handle allows for the subsequent attachment of reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," facilitating downstream analysis such as enrichment and identification by mass spectrometry.[5][6]
Data Presentation
The following tables summarize representative quantitative data from proteomics experiments using this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | UCHL1 | 38 | Fluorescence Polarization | [1][2] |
| IMP-1711 (inactive enantiomer) | UCHL1 | >1000-fold less active | Fluorescence Polarization | [1][2] |
| This compound | Panel of 20 other DUBs | No significant inhibition at 1 µM | Fluorescence Polarization/Fluorescence Intensity | [1] |
Table 2: Quantitative Proteomic Analysis of this compound Target Engagement in HEK293T Cells
This table represents typical data obtained from a TMT-based quantitative proteomics experiment to assess the selectivity of this compound.
| Protein | Gene | Fold Enrichment (this compound vs. DMSO) | p-value | Biological Function |
| Ubiquitin C-terminal hydrolase L1 | UCHL1 | >10 | <0.001 | Deubiquitination |
| Ubiquitin C-terminal hydrolase L3 | UCHL3 | ~1.5 | >0.05 | Deubiquitination |
| Fibroblast growth factor receptor 2 | FGFR2 | ~1.2 | >0.05 | Signal Transduction |
| Other Proteins | - | <1.2 | >0.05 | Various |
Note: This table is a representative summary based on published findings. Actual values may vary depending on experimental conditions.[1]
Experimental Protocols
Protocol 1: In-Cell Labeling of UCHL1 with this compound for Activity-Based Protein Profiling
This protocol describes the labeling of endogenous UCHL1 in cultured cells with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cultured cells expressing UCHL1 (e.g., HEK293T, A549)
Procedure:
-
Cell Culture: Plate cells and grow to 70-80% confluency.
-
This compound Treatment:
-
Prepare working solutions of this compound in cell culture medium. A dose-response experiment is recommended (e.g., 20 nM, 200 nM, 1 µM).
-
Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for 1-3 hours at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with cold PBS.
-
Add ice-cold lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Downstream Analysis: The alkyne-labeled proteome is now ready for "click" chemistry ligation to a reporter tag (e.g., biotin-azide for enrichment or a fluorescent azide (B81097) for in-gel visualization).
Protocol 2: Quantitative TMT-Based Proteomic Analysis of this compound Labeled Proteins
This protocol outlines the workflow for identifying and quantifying the targets of this compound using Tandem Mass Tag (TMT) labeling and mass spectrometry.
Materials:
-
This compound labeled cell lysate (from Protocol 1)
-
Azide-biotin capture reagent
-
Click chemistry reaction components (copper(II) sulfate, tris(2-carboxyethyl)phosphine (B1197953) (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA))
-
Streptavidin-agarose beads
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
TMT labeling reagents
-
Desalting columns
Procedure:
-
Click Chemistry Reaction:
-
To the cell lysate (e.g., 1 mg of protein), add the azide-biotin capture reagent.
-
Add the click chemistry reaction components in the following order: copper(II) sulfate, TCEP, and TBTA.
-
Incubate at room temperature for 1 hour with gentle rotation.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the reaction mixture.
-
Incubate for 2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer and then with urea (B33335) buffer to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer.
-
Reduce the proteins with DTT and then alkylate with IAA.
-
Digest the proteins overnight with trypsin at 37°C.
-
-
TMT Labeling:
-
Collect the supernatant containing the digested peptides.
-
Label the peptides from different experimental conditions (e.g., different concentrations of this compound, vehicle control) with the respective TMT reagents according to the manufacturer's instructions.
-
Combine the TMT-labeled peptide samples.
-
-
Mass Spectrometry Analysis:
-
Desalt the combined peptide sample.
-
Analyze the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify the proteins based on the TMT reporter ion intensities.
-
Perform statistical analysis to determine proteins that are significantly enriched upon this compound treatment.
-
Visualizations
UCHL1 in the TGF-β Signaling Pathway and Fibrosis
TGF-β is a key driver of fibrosis. Upon binding to its receptor, it initiates a signaling cascade that leads to the activation of fibroblasts and the deposition of extracellular matrix. UCHL1 has been shown to play a role in this process. Inhibition of UCHL1 with this compound has demonstrated anti-fibrotic effects in cellular models.[7]
Caption: UCHL1's role in the TGF-β signaling pathway in fibrosis.
Experimental Workflow for Quantitative Proteomics using this compound
The following diagram illustrates the key steps in an activity-based protein profiling experiment using this compound coupled with TMT-based quantitative mass spectrometry.
Caption: Workflow for this compound in quantitative proteomics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Activity-based protein profiling in vivo using a copper(i)-catalyzed azide-alkyne [3 + 2] cycloaddition. | Semantic Scholar [semanticscholar.org]
- 7. Inhibition of Ubiquitin C-Terminal Hydrolase L1 Facilitates Cutaneous Wound Healing via Activating TGF-β/Smad Signalling Pathway in Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: IMP-1710 Click Chemistry for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMP-1710 is a potent, selective, and covalent activity-based probe for the deubiquitylating enzyme Ubiquitin carboxy-terminal hydrolase L1 (UCHL1).[1][2][3] This probe possesses a strategically placed alkyne functional group, enabling the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," for the identification and quantification of its protein targets in complex biological systems.[1][4] this compound stereoselectively forms a covalent bond with the catalytic cysteine residue (Cys90) of UCHL1, allowing for its robust and specific labeling within intact cells.[1][2][3]
This document provides detailed protocols for utilizing this compound in conjunction with click chemistry-based proteomics to identify its cellular targets, with a primary focus on UCHL1. The methodologies outlined here are applicable for activity-based protein profiling (ABPP), target engagement studies, and for elucidating the mechanism of action of UCHL1 inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the potency and selectivity of this compound.
Table 1: In Vitro Inhibitory Potency
| Compound | Target | Assay | IC₅₀ (nM) | 95% Confidence Interval (nM) |
| This compound (alkyne probe) | UCHL1 | Ub-Lys-TAMRA FP | 38 | 32-45 |
| Compound 1 (parent inhibitor) | UCHL1 | Ub-Lys-TAMRA FP | 90 | 79-100 |
| IMP-1711 (inactive enantiomer) | UCHL1 | Ub-Lys-TAMRA FP | >100,000 | N/A |
Data sourced from fluorescence polarization (FP) assays.[1][2]
Table 2: Cellular Target Engagement in IPF Fibroblasts
| Compound | Target | Assay | IC₅₀ (nM) |
| This compound | UCHL1 | Inhibition of TGF-β1-induced fibroblast-to-myofibroblast transition | 740 |
This assay measures the functional cellular outcome of UCHL1 inhibition.[5]
Signaling Pathway Context: UCHL1 in Fibrosis
UCHL1 is implicated in the progression of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF). The transforming growth factor-beta 1 (TGF-β1) signaling pathway is a key driver of fibrosis. It induces the transformation of fibroblasts into myofibroblasts, which are characterized by the expression of alpha-smooth muscle actin (αSMA) and excessive deposition of extracellular matrix proteins. Inhibition of UCHL1 by this compound has been shown to block this pro-fibrotic transition, suggesting that UCHL1 activity is a critical component of the fibrotic signaling cascade.[1][2]
Caption: Role of UCHL1 in TGF-β1 induced fibrosis and its inhibition by this compound.
Experimental Workflow for Target Identification
The overall workflow for identifying cellular targets of this compound involves treating intact cells with the probe, lysing the cells, using a click reaction to attach a biotin (B1667282) tag to the probe-protein conjugate, enriching the biotinylated proteins, and finally identifying the proteins via mass spectrometry.[2]
Caption: Workflow for this compound target identification using click chemistry proteomics.
Detailed Experimental Protocols
Protocol 1: In-Cell Labeling with this compound
This protocol describes the treatment of live cells with the this compound probe to achieve covalent labeling of target proteins.
Materials:
-
HEK293T cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
Procedure:
-
Cell Culture: Culture HEK293T cells in appropriate vessels (e.g., 15 cm dishes) to approximately 80-90% confluency.
-
Probe Treatment:
-
Prepare working solutions of this compound in complete medium. For quantitative proteomics, a concentration range of 20 nM, 200 nM, and up to 1 µM can be used to assess concentration-dependent labeling.[2][6]
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
-
Incubation: Incubate the cells for a desired period (e.g., 1 to 3 hours) at 37°C in a CO₂ incubator.[2]
-
Cell Harvest:
-
Aspirate the medium and wash the cells twice with cold PBS.
-
Harvest the cells by scraping into cold PBS.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and flash-freeze the cell pellet in liquid nitrogen. Pellets can be stored at -80°C until further processing.
-
Protocol 2: Cell Lysis and Protein Quantification
Materials:
-
Lysis buffer (e.g., RIPA buffer or 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit
-
Sonicator
Procedure:
-
Cell Lysis: Resuspend the cell pellet in 1 mL of cold lysis buffer per 15 cm dish.
-
Homogenization: Incubate on ice for 20 minutes, with vortexing every 5 minutes. Further disrupt the cells by sonication (e.g., 3 cycles of 10 seconds ON, 30 seconds OFF) on ice.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification:
-
Collect the supernatant (clarified lysate).
-
Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL) using lysis buffer.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol attaches a biotin tag to the alkyne-modified proteins labeled by this compound.
Materials:
-
Normalized protein lysate (1-2 mg/mL)
-
Azide-biotin tag (e.g., Azide-PEG3-Biotin) stock solution (10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate stock solution (50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand stock solution (10 mM in DMSO)
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare Click Chemistry Master Mix: For each 1 mL of lysate, prepare a master mix of the click reagents. Add the reagents in the following order to avoid premature copper reduction:
-
Azide-Biotin (final concentration: 100 µM)
-
TBTA (final concentration: 100 µM)
-
CuSO₄ (final concentration: 1 mM)
-
TCEP or Sodium Ascorbate (final concentration: 1 mM)
-
-
Reaction: Add the master mix to the protein lysate.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle rotation.[7]
Protocol 4: Enrichment of Biotinylated Proteins
Materials:
-
Streptavidin or NeutrAvidin agarose (B213101) beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0)
-
Wash Buffer 3 (e.g., 20% acetonitrile (B52724) in PBS)
-
PBS
Procedure:
-
Bead Preparation: Wash the streptavidin beads three times with PBS according to the manufacturer's instructions.
-
Affinity Capture: Add the washed streptavidin beads to the lysate post-click reaction. Incubate for 1-2 hours at 4°C with gentle rotation.[7]
-
Washing:
-
Pellet the beads by centrifugation (1,500 x g for 2 minutes) or using a magnetic stand.
-
Discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins:
-
Wash twice with Wash Buffer 1.
-
Wash twice with Wash Buffer 2.
-
Wash three times with PBS.
-
-
Protocol 5: On-Bead Digestion and Mass Spectrometry Preparation
Materials:
-
Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium (B1175870) bicarbonate)
-
Alkylation buffer (e.g., 55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate)
-
Sequencing-grade Trypsin and/or Lys-C
-
50 mM ammonium bicarbonate
-
Formic acid
Procedure:
-
Reduction and Alkylation:
-
Resuspend the washed beads in reduction buffer and incubate for 30 minutes at 56°C.
-
Cool to room temperature. Add alkylation buffer and incubate for 20 minutes in the dark.
-
-
Digestion:
-
Wash the beads with 50 mM ammonium bicarbonate.
-
Resuspend the beads in a solution containing Trypsin/Lys-C in 50 mM ammonium bicarbonate.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Collection:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Perform a second elution with 50 mM ammonium bicarbonate and combine the supernatants.
-
-
Desalting: Acidify the peptides with formic acid to a final concentration of 0.1-1%. Desalt the peptides using a C18 StageTip or similar desalting column.
-
LC-MS/MS Analysis: Analyze the desalted peptides by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS). For quantitative analysis, peptides can be labeled with tandem mass tags (TMT) prior to mass spectrometry.[2] The resulting data can be used to identify proteins that were significantly enriched in the this compound-treated samples compared to controls. The mass spectrometry proteomics data for this compound has been deposited to the ProteomeXchange Consortium with the dataset identifier PXD015825.[1][2]
References
- 1. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-3162798) [evitachem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for IMP-1710 in Idiopathic Pulmonary Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue, leading to a decline in lung function. A key pathological event in IPF is the differentiation of fibroblasts into myofibroblasts, which are the primary producers of extracellular matrix components. The deubiquitylating enzyme (DUB) Ubiquitin C-terminal hydrolase L1 (UCHL1) has emerged as a potential therapeutic target in fibrotic diseases. IMP-1710 is a potent and selective covalent inhibitor of UCHL1 that has demonstrated anti-fibrotic activity in cellular models of IPF, making it a promising candidate for further preclinical investigation.[1][2]
These application notes provide a comprehensive overview of the use of this compound in IPF models, including its mechanism of action, protocols for in vitro and in vivo evaluation, and a summary of available data.
Mechanism of Action
This compound exerts its anti-fibrotic effects by selectively and covalently inhibiting the deubiquitylating activity of UCHL1.[1][2] In the context of fibrosis, UCHL1 is believed to promote the pro-fibrotic signaling of Transforming Growth Factor-beta (TGF-β). The proposed mechanism involves UCHL1 protecting the TGF-β type I receptor (TβRI) and its downstream signaling mediator, SMAD2, from ubiquitination and subsequent proteasomal degradation. By stabilizing these key components of the TGF-β pathway, UCHL1 enhances the pro-fibrotic signals that drive the transformation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix. This compound, by inhibiting UCHL1, is thought to disrupt this process, leading to the ubiquitination and degradation of TβRI and SMAD2, thereby attenuating the TGF-β fibrotic response.
Below is a diagram illustrating the proposed signaling pathway.
Caption: Proposed mechanism of this compound in IPF.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in cellular models of IPF.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Assay | This compound Concentration | Result | Reference |
| UCHL1 Inhibition (IC₅₀) | Recombinant Human UCHL1 | Fluorescence Polarization Assay | N/A | 38 nM | [3] |
| Fibroblast-to-Myofibroblast Transition (IC₅₀) | Primary Fibroblasts from IPF Donors | High Content Imaging (α-SMA expression) | N/A | 740 nM | [3] |
| Inhibition of Fibroblast-to-Myofibroblast Transition | Primary Fibroblasts from IPF Donors | High Content Imaging (α-SMA expression) | 1 µM | Significant inhibition | [2] |
Table 2: In Vivo Efficacy of UCHL1 Inhibitors in Fibrosis Models (Representative Data)
Note: To date, no in vivo efficacy data for this compound in a bleomycin-induced pulmonary fibrosis model has been published. The following table is a template based on expected endpoints and representative data from other anti-fibrotic compounds in this model. Dose-response and pharmacokinetic studies are required to determine the optimal in vivo dosing regimen for this compound.
| Animal Model | Treatment Group | Administration Route & Dose | Ashcroft Score (mean ± SEM) | Lung Hydroxyproline (B1673980) (µ g/lung ) | Reference |
| Bleomycin-induced mice | Vehicle Control | e.g., Oral gavage | 5.5 ± 0.5 | e.g., 350 ± 25 | N/A |
| Bleomycin-induced mice | This compound (Dose 1) | To be determined | To be determined | To be determined | N/A |
| Bleomycin-induced mice | This compound (Dose 2) | To be determined | To be determined | To be determined | N/A |
| Bleomycin-induced mice | Positive Control (e.g., Nintedanib) | e.g., Oral gavage, 60 mg/kg | e.g., 3.0 ± 0.4 | e.g., 200 ± 20 | N/A |
Experimental Protocols
In Vitro Evaluation of this compound in a Fibroblast-to-Myofibroblast Transition Assay
This protocol details the methodology to assess the efficacy of this compound in inhibiting the TGF-β1-induced differentiation of primary human lung fibroblasts from IPF donors into myofibroblasts.
Materials:
-
Primary human lung fibroblasts isolated from IPF patient tissue
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Starvation medium (e.g., DMEM with 0.5% FBS)
-
Recombinant human TGF-β1
-
This compound
-
Positive control (e.g., Nintedanib or a TGF-β receptor inhibitor like SB525334)
-
Vehicle control (e.g., DMSO)
-
96-well imaging plates
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-alpha-smooth muscle actin (α-SMA)
-
Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed primary human lung fibroblasts from IPF donors into 96-well imaging plates at a density that allows for proliferation without reaching confluency during the experiment. Culture in fibroblast growth medium at 37°C and 5% CO₂.
-
Starvation: Once cells have adhered and reached approximately 50-60% confluency, replace the growth medium with starvation medium and incubate for 12-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in starvation medium. Pre-incubate the cells with various concentrations of this compound (e.g., 10 nM to 10 µM), a positive control (e.g., 1 µM Nintedanib), and a vehicle control for 1 hour.
-
Fibrosis Induction: Add recombinant human TGF-β1 to all wells (except for the unstimulated control) to a final concentration of 5 ng/mL to induce myofibroblast differentiation.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate with the primary anti-α-SMA antibody overnight at 4°C.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the intensity of α-SMA staining per cell. The number of nuclei (DAPI staining) can be used to normalize the data and assess cell viability.
-
-
Data Analysis: Calculate the IC₅₀ value for this compound by plotting the percentage of α-SMA inhibition against the log concentration of the compound.
Caption: In Vitro Experimental Workflow.
In Vivo Evaluation of a UCHL1 Inhibitor in a Bleomycin-Induced Pulmonary Fibrosis Model
This protocol provides a general framework for evaluating the therapeutic efficacy of a UCHL1 inhibitor, such as this compound, in a mouse model of bleomycin-induced pulmonary fibrosis. Note: Specific doses and treatment schedules for this compound need to be determined through pharmacokinetic and dose-ranging studies.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Bleomycin (B88199) sulfate
-
UCHL1 inhibitor (e.g., this compound)
-
Vehicle for inhibitor
-
Positive control (e.g., Nintedanib or Pirfenidone)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Intratracheal instillation device
-
Hydroxyproline assay kit
-
Histology supplies (formalin, paraffin, sectioning equipment, Masson's trichrome stain)
Protocol:
-
Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Fibrosis Induction:
-
Anesthetize the mice.
-
Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Administer sterile saline to the sham control group.
-
-
Treatment Administration (Therapeutic Regimen):
-
Randomly divide the bleomycin-treated mice into treatment groups (vehicle, UCHL1 inhibitor, positive control).
-
Begin treatment 7-10 days after bleomycin instillation, once fibrosis is established.
-
Administer the UCHL1 inhibitor and controls daily via a predetermined route (e.g., oral gavage, intraperitoneal injection) for 14-21 days.
-
-
Endpoint Analysis (Day 21 or 28):
-
Euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest the lungs. Inflate and fix the left lung in 10% neutral buffered formalin for histological analysis. Homogenize the right lung for hydroxyproline analysis.
-
-
Histological Analysis:
-
Embed the fixed left lung in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition.
-
Quantify the extent of fibrosis using the Ashcroft scoring method.
-
-
Biochemical Analysis:
-
Measure the hydroxyproline content in the right lung homogenate as a quantitative measure of total collagen deposition.
-
-
Data Analysis: Compare the Ashcroft scores, hydroxyproline content, and BALF parameters between the treatment groups using appropriate statistical tests.
Caption: In Vivo Experimental Workflow.
Conclusion
This compound is a promising selective inhibitor of UCHL1 with demonstrated anti-fibrotic activity in cellular models of idiopathic pulmonary fibrosis. The provided protocols offer a framework for its further preclinical evaluation. While the in vitro data is encouraging, in vivo studies are crucial to establish its therapeutic potential. The lack of published in vivo data for this compound in bleomycin-induced pulmonary fibrosis highlights the need for further research to determine its efficacy, optimal dosing, and safety profile in a preclinical setting. The continued investigation of UCHL1 inhibitors like this compound may pave the way for novel therapeutic strategies for IPF.
References
- 1. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IMP-1710 in In-Gel Fluorescence Scanning
These application notes provide a detailed protocol for the use of IMP-1710 as an activity-based probe for the deubiquitylating enzyme Ubiquitin carboxy-terminal hydrolase L1 (UCHL1), followed by in-gel fluorescence scanning. This compound is a potent and selective covalent inhibitor of UCHL1 that contains an alkyne moiety for click chemistry reactions.[1][2][3] This allows for the specific labeling and detection of UCHL1 in complex biological samples.[4][5][6]
Core Applications
-
Activity-Based Protein Profiling (ABPP): Specifically label and identify active UCHL1 in intact cells.[4][5]
-
Target Engagement Studies: Quantify the interaction of inhibitors with UCHL1 in a cellular context.
-
Screening for UCHL1 Inhibitors: Use in competitive ABPP assays to discover new inhibitors.[4]
-
Studying UCHL1 Biology: Investigate the role of UCHL1 in various cellular processes, such as fibrosis.[3][4][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Assay Conditions | Source |
| UCHL1 IC50 | 38 nM | Fluorescence polarization (FP) assay using Ub-Lys-TAMRA after 30 min preincubation. | [1][3][4][8] |
| Cellular UCHL1 Labeling | Low nanomolar concentration | In HEK293 cells. | [4][6] |
| Saturation Concentration | 130 nM | In-gel fluorescence in HEK293 cells. | [4] |
| Maximal Labeling Time | 60 minutes | In HEK293 cells. | [4] |
| Antifibrotic Activity IC50 | 740 nM | Inhibition of TGF-β1-induced fibroblast-to-myofibroblast transition in primary lung fibroblasts from IPF patients. | [1][2][3] |
| Selectivity | Highly selective for UCHL1 | Profiled against a panel of 20 other deubiquitinating enzymes at 1 µM. | [1][2][8] |
Signaling Pathway and Mechanism of Action
This compound is a covalent inhibitor that stereoselectively labels the catalytic cysteine of UCHL1.[4][6] By inhibiting UCHL1, this compound can block downstream cellular processes. For instance, it has been shown to inhibit pro-fibrotic responses in cellular models of idiopathic pulmonary fibrosis.[4][6][7] The alkyne tag on this compound allows for the attachment of reporter molecules, such as fluorophores, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as click chemistry.[3][4]
Experimental Protocols
This section provides a detailed protocol for activity-based protein profiling of UCHL1 using this compound in cultured cells, followed by in-gel fluorescence scanning.
Materials and Reagents
-
This compound
-
Cell culture medium and supplements
-
HEK293 cells (or other cell line of interest)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-functionalized fluorophore (e.g., Azide-TAMRA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Experimental Workflow
The overall experimental workflow for this compound based in-gel fluorescence scanning is depicted below.
Detailed Protocol
1. Cell Culture and Treatment:
-
Culture HEK293 cells in appropriate medium until they reach the desired confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[9]
-
Treat the cells with varying concentrations of this compound (e.g., 20 nM to 200 nM) for a specified duration (e.g., 10 to 180 minutes). A time course experiment showed maximal labeling within 60 minutes.[4][9] A vehicle control (DMSO) should be included.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Click Chemistry Reaction:
-
To a specific amount of protein lysate (e.g., 50 µg), add the click chemistry reaction components. The final concentrations should be optimized, but a starting point is:
-
Azide-fluorophore (e.g., Azide-TAMRA)
-
TCEP
-
TBTA
-
CuSO4
-
-
Incubate the reaction mixture for a specified time (e.g., 1 hour) at room temperature, protected from light.
4. SDS-PAGE:
-
Prepare the protein samples for electrophoresis by adding SDS-PAGE sample loading buffer and heating.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to standard procedures to separate the proteins by size. UCHL1 has a molecular weight of approximately 25 kDa.[4]
5. In-Gel Fluorescence Scanning:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash the gel briefly with water.
-
Scan the gel using a fluorescence imager with the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., TAMRA).
-
The intensity of the fluorescent band corresponding to UCHL1 can be quantified using appropriate software. This intensity is proportional to the amount of active UCHL1 labeled by this compound.
Troubleshooting and Considerations
-
Negative Control: A useful negative control is the (R)-enantiomer of the parent compound of this compound, IMP-1711, which is significantly less active.[4]
-
Off-Target Labeling: While this compound is highly selective, some off-target labeling may occur at higher concentrations (>500 nM).[4] It is recommended to perform dose-response experiments to determine the optimal concentration.
-
Solubility: this compound has reported solubility in Chloroform, Ethanol, and DMSO.[1][9] Ensure complete solubilization before adding to cell culture media.
-
Storage: Store this compound as a solid at -20°C for long-term stability.[2]
By following these protocols, researchers can effectively utilize this compound for the sensitive and selective detection and quantification of UCHL1 activity in a cellular context using in-gel fluorescence scanning.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. missiontherapeutics.com [missiontherapeutics.com]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. This compound | UCH-L1 Inhibitor | Anti-fibrosis | TargetMol [targetmol.com]
Determining the IC50 of IMP-1710, a Covalent Inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), using a Fluorescence Polarization Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of IMP-1710, a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), utilizing a fluorescence polarization (FP) assay. The protocol is designed for researchers in drug discovery and chemical biology. UCHL1 is a deubiquitinating enzyme (DUB) implicated in neurodegenerative diseases and cancer.[1][2] this compound has been identified as a covalent inhibitor of UCHL1 with a reported IC50 of 38 nM.[1][2][3] The described competitive FP assay is a robust and sensitive method for quantifying the potency of inhibitors that disrupt the interaction between UCHL1 and a fluorescently labeled ubiquitin probe.
Introduction
Ubiquitin C-terminal Hydrolase L1 (UCHL1)
Ubiquitin C-terminal Hydrolase L1 (UCHL1) is a highly abundant deubiquitinating enzyme, particularly in the brain, that plays a critical role in the ubiquitin-proteasome system by hydrolyzing the C-terminal ester and amide bonds of ubiquitin.[1] Its primary function is to maintain the cellular pool of monoubiquitin. The dysregulation of UCHL1 activity has been linked to a variety of pathologies, including Parkinson's disease, Alzheimer's disease, and several types of cancer, establishing it as an attractive therapeutic target.[1][2]
This compound: A Covalent Inhibitor of UCHL1
This compound is a potent and selective covalent inhibitor of UCHL1.[1][2] Its mechanism of action involves the covalent modification of the catalytic cysteine residue within the active site of UCHL1, which results in the irreversible inhibition of the enzyme.[1] The high potency and selectivity of this compound make it an invaluable tool for investigating the biological functions of UCHL1 and a promising lead compound for the development of novel therapeutics.
Fluorescence Polarization (FP) Assay Principle
Fluorescence polarization is a homogenous assay technique well-suited for studying molecular interactions in solution.[4][5] The assay is based on the principle that the rotational speed of a fluorescently labeled molecule is dependent on its size. In this competitive assay format, a fluorescently labeled ubiquitin probe (Ub-Lys-TAMRA) binds to the much larger UCHL1 enzyme, forming a complex that tumbles slowly in solution and thus emits highly polarized light. When an unlabeled inhibitor like this compound is introduced, it competes with the fluorescent probe for binding to the active site of UCHL1. The displacement of the fluorescent probe results in a smaller, faster-rotating molecule in solution, which leads to a decrease in the measured fluorescence polarization.[4][5] This change in polarization is directly proportional to the concentration of the inhibitor bound to the enzyme, which allows for the accurate determination of the inhibitor's IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams provide a visual representation of the competitive fluorescence polarization assay principle and the step-by-step experimental workflow for the determination of the IC50 of this compound.
Caption: Competitive FP assay for UCHL1 inhibition.
Caption: Workflow for this compound IC50 determination.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human UCHL1 (His-tagged)
-
Fluorescent Probe: Ubiquitin-Lys-TAMRA (Ub-Lys-TAMRA)
-
Inhibitor: this compound
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 2 mM DTT, 0.01% (v/v) Tween-20, 0.5 mg/mL Bovine Gamma Globulin (BGG)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microplates: 384-well, black, non-binding surface, flat-bottom plates
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization with excitation at approximately 540 nm and emission at approximately 590 nm.
Reagent Preparation
-
UCHL1 Stock Solution: Prepare a 1 µM stock solution of UCHL1 in Assay Buffer. Aliquot and store at -80°C. It is recommended to avoid repeated freeze-thaw cycles.
-
Ub-Lys-TAMRA Stock Solution: Prepare a 1 µM stock solution of Ub-Lys-TAMRA in Assay Buffer. This solution should be protected from light. Aliquot and store at -80°C.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store this solution at -20°C.
Assay Protocol
-
This compound Serial Dilution:
-
Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the dilution series is 100 µM. Perform 1:3 serial dilutions to generate a 10-point concentration curve.
-
Include a DMSO-only control for the 0% inhibition data points.
-
-
Assay Plate Preparation:
-
Add 0.5 µL of the this compound serial dilutions or the DMSO control to the appropriate wells of a 384-well plate.
-
Prepare working solutions of UCHL1 and Ub-Lys-TAMRA in Assay Buffer. The final concentrations in the assay will be 10 nM for UCHL1 and 25 nM for Ub-Lys-TAMRA.
-
Positive Control (0% Inhibition): These wells will contain UCHL1, Ub-Lys-TAMRA, and DMSO.
-
Negative Control (100% Inhibition): These wells will contain Ub-Lys-TAMRA and DMSO, but no UCHL1.
-
Test Wells: These wells will contain UCHL1, Ub-Lys-TAMRA, and the various concentrations of this compound.
-
-
Pre-incubation of UCHL1 and this compound:
-
Add 10 µL of 2X UCHL1 (20 nM) to the wells containing the this compound dilutions and to the positive control wells.
-
Add 10 µL of Assay Buffer to the negative control wells.
-
Gently mix the contents of the plate and incubate for 30 minutes at room temperature. This pre-incubation step is crucial to allow for the covalent modification of UCHL1 by this compound.[1][2]
-
-
Initiation of the FP Reaction:
-
To initiate the competitive binding reaction, add 10 µL of 2X Ub-Lys-TAMRA (50 nM) to all wells.
-
The final assay volume in each well will be 20 µL.
-
-
Incubation and Measurement:
-
Gently mix the plate and incubate for 60 minutes at room temperature, ensuring the plate is protected from light.
-
Measure the fluorescence polarization (in milli-polarization units, mP) using a plate reader with an excitation wavelength of approximately 540 nm and an emission wavelength of approximately 590 nm.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_neg_ctrl) / (mP_pos_ctrl - mP_neg_ctrl)) Where:
-
mP_sample is the mP value from the test well.
-
mP_neg_ctrl is the average mP value from the negative control wells.
-
mP_pos_ctrl is the average mP value from the positive control wells.
-
-
-
Determine IC50:
-
Plot the calculated percent inhibition against the logarithm of the this compound concentration.
-
Fit the resulting data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software to determine the IC50 value, which represents the concentration of this compound that elicits 50% inhibition of UCHL1 activity.
-
Data Presentation
The table below summarizes the key quantitative parameters and expected results for the determination of this compound's IC50.
| Parameter | Value | Description |
| UCHL1 Concentration | 10 nM | The final concentration of the enzyme in the assay. |
| Ub-Lys-TAMRA Concentration | 25 nM | The final concentration of the fluorescent probe in the assay. |
| This compound Concentration Range | 0.1 nM - 10 µM | A typical concentration range for the inhibitor titration curve. |
| Pre-incubation Time | 30 minutes | The time allocated for the covalent inhibitor to bind to the enzyme. |
| Reaction Incubation Time | 60 minutes | The time required to reach binding equilibrium for the FP measurement. |
| Expected IC50 of this compound | ~38 nM | The reported half-maximal inhibitory concentration for this compound.[1][2] |
| Assay Window (ΔmP) | > 100 mP | The difference in milli-polarization units between the positive and negative controls, indicating a robust assay. |
| Z'-factor | > 0.5 | A statistical parameter indicating the quality and reliability of the high-throughput screening assay. |
Conclusion
This application note has provided a comprehensive and detailed protocol for the determination of the IC50 value of this compound against UCHL1 using a fluorescence polarization assay. This method is demonstrated to be robust, sensitive, and highly suitable for the high-throughput screening of potential UCHL1 inhibitors. The detailed experimental procedures and data analysis guidelines presented here will empower researchers to accurately quantify the potency of this compound and other novel UCHL1 inhibitors. This will, in turn, facilitate further research and development efforts in this critical therapeutic area.
References
- 1. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity | Semantic Scholar [semanticscholar.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Labeling UCHL1 in Intact Cells using IMP-1710
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin C-terminal hydrolase L1 (UCHL1), a highly abundant deubiquitinating enzyme in neurons, plays a crucial role in the ubiquitin-proteasome system by recycling ubiquitin monomers.[1][2][3] Its dysregulation is implicated in various neurodegenerative diseases, cancers, and fibrotic conditions, making it a compelling target for therapeutic intervention and further study.[2][4][5] IMP-1710 is a potent, selective, and cell-permeable activity-based probe for UCHL1.[5][6][7] This small molecule contains a cyanamide (B42294) "warhead" that covalently modifies the catalytic cysteine (Cys90) of active UCHL1 and a terminal alkyne handle for subsequent bioorthogonal ligation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[6][8][9] This allows for the specific labeling, visualization, and enrichment of active UCHL1 in intact cells, facilitating a deeper understanding of its cellular activity and the development of targeted therapeutics.[7][9]
These application notes provide detailed protocols for utilizing this compound to label and analyze UCHL1 in intact mammalian cells.
Data Presentation
Table 1: Potency and Selectivity of this compound
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | UCHL1 | Biochemical (Fluorescence Polarization) | 38 | [9] |
| This compound | UCHL1 | In-Cell (HTRF Competition Assay) | 110 | [8] |
| IMP-1711 (inactive enantiomer) | UCHL1 | Biochemical (Fluorescence Polarization) | >100,000 | [9] |
| LDN-57444 (previous standard) | UCHL1 | In-Cell (Competition Assay) | Inactive | [8] |
Table 2: Recommended Reagent Concentrations for Experimental Protocols
| Reagent | Stock Concentration | Working Concentration | Protocol |
| This compound | 10 mM in DMSO | 20 nM - 1 µM | Intact Cell Labeling |
| Azide-TAMRA | 1-10 mM in DMSO | 25-100 µM | In-Gel Fluorescence |
| Azide-Biotin | 1-10 mM in DMSO | 50-100 µM | Enrichment for MS/IB |
| CuSO₄ | 20-50 mM in H₂O | 1 mM | Click Chemistry |
| TBTA/THPTA (Ligand) | 10-20 mM in DMSO/H₂O | 100-200 µM | Click Chemistry |
| Sodium Ascorbate | 100-300 mM in H₂O | 1-5 mM | Click Chemistry |
| HA-Ub-VME | 0.1 mg/mL | 0.5 µg per reaction | Competitive ABPP |
Experimental Protocols
Protocol 1: In-Situ Labeling of UCHL1 in Intact Cells with this compound
This protocol describes the initial labeling of active UCHL1 within live cultured cells.
Materials:
-
HEK293 cells (or other cell line expressing UCHL1)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Vehicle (DMSO)
Procedure:
-
Cell Culture: Seed HEK293 cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.
-
Probe Treatment: On the day of the experiment, aspirate the culture medium. Treat the cells with fresh medium containing the desired concentration of this compound (e.g., 20 nM to 1 µM). For a negative control, treat a separate well with an equivalent volume of DMSO.
-
Incubation: Incubate the cells for 1-3 hours at 37°C in a 5% CO₂ incubator. Optimal incubation time may vary depending on the cell line and experimental goals.
-
Cell Harvest: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Lyse the cells directly in the well by adding an appropriate lysis buffer (e.g., RIPA buffer or a specific lysis buffer for downstream applications, see Protocol 2 & 3). Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay). The lysates are now ready for downstream click chemistry and analysis.
Protocol 2: Visualization of this compound-Labeled UCHL1 by In-Gel Fluorescence
This protocol uses click chemistry to attach a fluorescent reporter (TAMRA-azide) to the alkyne-tagged UCHL1 for visualization by SDS-PAGE.
Materials:
-
This compound labeled cell lysate (from Protocol 1)
-
TAMRA-azide (or other fluorescent azide)
-
Copper (II) Sulfate (CuSO₄)
-
TBTA or THPTA (copper ligand)
-
Sodium Ascorbate (freshly prepared)
-
SDS-PAGE sample buffer (e.g., 4x Laemmli buffer)
Procedure:
-
Prepare Click-Chemistry Master Mix: For each sample, prepare a master mix of the click reagents. Note: Add the reagents in the order listed to prevent precipitation.
-
PBS (to final volume)
-
TAMRA-azide (final concentration: 50 µM)
-
CuSO₄ (final concentration: 1 mM)
-
TBTA/THPTA (final concentration: 200 µM)
-
Sodium Ascorbate (final concentration: 2 mM, add just before use)
-
-
Click Reaction: In a microcentrifuge tube, combine 20-50 µg of this compound labeled cell lysate with the freshly prepared click-chemistry master mix.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Sample Preparation for SDS-PAGE: Stop the reaction by adding 4x SDS-PAGE sample buffer. Heat the samples at 95°C for 5-10 minutes.
-
Gel Electrophoresis: Resolve the proteins on a 12% SDS-PAGE gel.
-
In-Gel Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled UCHL1 directly in the gel using a fluorescence gel scanner (e.g., Typhoon or ChemiDoc) with appropriate excitation and emission filters for TAMRA (Ex: ~555 nm, Em: ~580 nm). A fluorescent band should appear at approximately 25 kDa, corresponding to labeled UCHL1.
Protocol 3: Enrichment and Immunoblotting of this compound-Labeled UCHL1
This protocol uses click chemistry to attach a biotin (B1667282) tag for affinity purification, followed by detection via immunoblotting.
Materials:
-
This compound labeled cell lysate (from Protocol 1)
-
Azide-Biotin
-
Click chemistry reagents (as in Protocol 2)
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., 2x SDS-PAGE sample buffer)
-
Primary antibody (anti-UCHL1)
-
HRP-conjugated secondary antibody
Procedure:
-
Biotinylation via Click Chemistry: Perform the click reaction as described in Protocol 2, steps 1-3, but substitute TAMRA-azide with Azide-Biotin (final concentration: 50-100 µM).
-
Enrichment:
-
Add pre-washed streptavidin magnetic beads to the biotinylated lysate.
-
Incubate for 1-2 hours at room temperature with rotation to allow binding.
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads extensively (e.g., 3 times with PBS + 0.5% SDS, followed by 3 times with PBS).
-
-
Elution: Elute the captured proteins by resuspending the beads in 1x SDS-PAGE sample buffer and heating at 95°C for 10 minutes.
-
Immunoblot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against UCHL1.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 4: Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to assess the in-cell potency and selectivity of an unlabeled UCHL1 inhibitor by competing with this compound for target engagement.
Materials:
-
Unlabeled test inhibitor
-
This compound
-
HEK293 cells and culture reagents
-
Lysis buffer, click chemistry reagents, and materials for in-gel fluorescence (as in Protocol 2)
Procedure:
-
Inhibitor Pre-incubation: Seed and culture HEK293 cells as in Protocol 1. Pre-treat the cells with various concentrations of the unlabeled test inhibitor (or vehicle) for 1 hour at 37°C.
-
Probe Labeling: Without washing, add a constant, low concentration of this compound (e.g., 20-50 nM) to the wells and incubate for an additional 10-30 minutes.
-
Cell Harvest and Lysis: Harvest and lyse the cells as described in Protocol 1.
-
Click Chemistry and Visualization: Perform the click reaction with TAMRA-azide and analyze by in-gel fluorescence as detailed in Protocol 2.
-
Data Analysis: The intensity of the fluorescent UCHL1 band will decrease in a dose-dependent manner with increasing concentrations of an effective competitor inhibitor. This allows for the determination of an in-cell IC50 value.
Visualizations
Signaling Pathway and Probe Mechanism
References
- 1. ptglab.com [ptglab.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis | Proteintech Group [ptglab.com]
- 5. static.igem.org [static.igem.org]
- 6. protocols.io [protocols.io]
- 7. rsc.org [rsc.org]
- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 9. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fibroblast to Myofibroblast Transition with IMP-1710
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transition of fibroblasts into myofibroblasts is a critical process in tissue repair and wound healing. However, its dysregulation is a hallmark of fibrotic diseases, characterized by excessive deposition of extracellular matrix (ECM), leading to organ scarring and dysfunction. A key signaling pathway governing this transition is mediated by Transforming Growth Factor-beta (TGF-β).[1][2] TGF-β signaling initiates a cascade of intracellular events, including the activation of both canonical Smad and non-canonical pathways, which culminate in the expression of myofibroblast markers such as alpha-smooth muscle actin (α-SMA) and increased synthesis of ECM proteins like collagen and fibronectin.[1][3]
IMP-1710 is a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme.[4][5][6] Emerging evidence suggests that UCHL1 plays a significant role in fibrotic processes.[4][5] By inhibiting UCHL1, this compound has been shown to block pro-fibrotic responses, making it a valuable tool for studying the fibroblast to myofibroblast transition and for the development of anti-fibrotic therapies.[5][6] These application notes provide detailed protocols for utilizing this compound to investigate its effects on fibroblast activation.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-fibrotic effects by inhibiting the deubiquitylating activity of UCHL1.[5][7] While the precise downstream mechanisms are still under investigation, UCHL1 inhibition is known to interfere with pro-fibrotic signaling pathways. The TGF-β pathway is a primary driver of the fibroblast-to-myofibroblast transition.[1][2] Upon binding of TGF-β1 to its receptor, a signaling cascade is initiated that leads to the expression of genes associated with the myofibroblast phenotype.[1] this compound has been demonstrated to suppress the activation of fibrosis pathways in cellular models of idiopathic pulmonary fibrosis (IPF).[4][6]
Data Presentation
The following tables summarize the quantitative effects of this compound on key markers of fibroblast to myofibroblast transition.
Table 1: Effect of this compound on TGF-β1-Induced α-SMA Expression
| Treatment | This compound Concentration (µM) | α-SMA Expression (% of TGF-β1 Control) | Reference |
| Vehicle Control | 0 | 100 | [6] |
| This compound | 1 | Significantly Reduced | [6] |
| Nintedanib (Positive Control) | 1 | Significantly Reduced | [6] |
*Qualitative description from the source, specific percentage reduction not provided.
Table 2: IC50 Values of this compound
| Target | Assay | IC50 (nM) | Reference |
| UCHL1 | Fluorescence Polarization | 38 | [8] |
| TGF-β1-induced FMT | High-Content Imaging (α-SMA) | 740 | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on the fibroblast to myofibroblast transition.
Protocol 1: Immunofluorescence Staining for α-SMA
This protocol details the visualization of α-SMA, a key marker of myofibroblast differentiation, in cultured fibroblasts.
Materials:
-
Human lung fibroblasts (or other relevant fibroblast cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TGF-β1 (recombinant human)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA, 10% goat serum in PBS)[10]
-
Primary antibody: Anti-α-SMA antibody (e.g., Abcam ab5694, 1:1000 dilution)[10]
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (1:500 dilution)[10]
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Seeding: Seed fibroblasts onto glass coverslips in 24-well plates at a density that allows for visualization of individual cells and their morphology. Culture overnight to allow for attachment.
-
Starvation (Optional): To reduce basal activation, serum-starve the cells for 24 hours in a low-serum medium (e.g., 0.5% FBS).
-
Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.
-
Induction: Add TGF-β1 (typically 5-10 ng/mL) to the wells (except for the untreated control) and incubate for 48-72 hours.[6]
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[10]
-
Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate with the primary anti-α-SMA antibody diluted in blocking buffer overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1-2 hours at room temperature in the dark.[10]
-
Mounting: Wash three times with PBS and mount the coverslips onto glass slides using a mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Quantify the intensity of α-SMA staining or the percentage of α-SMA positive cells using image analysis software.
Protocol 2: Western Blotting for Collagen I and Fibronectin
This protocol describes the detection and quantification of key ECM proteins, collagen I and fibronectin, in cell lysates.
Materials:
-
Cell lysates from treated and control fibroblasts
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies: Anti-Collagen I, Anti-Fibronectin, Anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Culture, treat, and induce fibroblasts as described in Protocol 1. Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBS-T and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBS-T. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Protocol 3: Quantitative PCR (qPCR) for ACTA2, COL1A1, and FN1
This protocol allows for the quantification of gene expression levels of key fibrotic markers.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for target genes (ACTA2, COL1A1, FN1) and a reference gene (e.g., GAPDH, B2M)
-
qPCR instrument
Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| ACTA2 (human) | CCCAGATTATGTTTGAGACCTTCAA | GTCAGCAATGCCTGGGTACAT |
| COL1A1 (human) | GAGGGCCAAGACGAAGACATC | CAGATCACGTCATCGCACAAC |
| FN1 (human) | CGGTGGCTGTCAGTCAGAAG | AAACCTCGGCTTCCTCCATAA |
| GAPDH (human) | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Note: Primer sequences should be validated for specificity and efficiency.
Procedure:
-
RNA Extraction: Culture, treat, and induce fibroblasts as described in Protocol 1. Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.
Conclusion
This compound is a valuable chemical probe for investigating the role of UCHL1 in the fibroblast to myofibroblast transition. The protocols outlined in these application notes provide a comprehensive framework for researchers to study the anti-fibrotic potential of this compound and to further elucidate the molecular mechanisms underlying fibrotic diseases. The use of multiple assays, including immunofluorescence, western blotting, and qPCR, will provide a robust and multi-faceted understanding of the cellular and molecular effects of UCHL1 inhibition.
References
- 1. Ubiquitin C-terminal hydrolase L1 (UCHL1) regulates post-myocardial infarction cardiac fibrosis through glucose-regulated protein of 78 kDa (GRP78) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-Smooth Muscle Actin Expression Upregulates Fibroblast Contractile Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Ubiquitin C-Terminal Hydrolase L1 Facilitates Cutaneous Wound Healing via Activating TGF-β/Smad Signalling Pathway in Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. missiontherapeutics.com [missiontherapeutics.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for IMP-1710 in High-Content Imaging Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMP-1710 is a highly potent and selective covalent inhibitor of the deubiquitylating enzyme Ubiquitin C-terminal hydrolase L1 (UCHL1).[1][2][3] Its unique structure incorporates an alkyne functional group, rendering it a powerful tool for chemical biology and drug discovery, particularly in the realm of high-content imaging (HCI) and analysis.[1][4] This "clickable" moiety allows for the covalent attachment of reporter molecules, such as fluorophores, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling the visualization and quantification of target engagement within intact cells.[1][4][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in high-content imaging workflows to investigate UCHL1 function and screen for modulators of related signaling pathways.
Mechanism of Action and Signaling Pathway
This compound acts as a covalent inhibitor of UCHL1, stereoselectively labeling the catalytic cysteine residue in the enzyme's active site.[2][3][5][6] This irreversible binding leads to the inhibition of UCHL1's deubiquitinating activity. UCHL1 plays a crucial role in protein homeostasis by cleaving ubiquitin from small molecule adducts and by recycling ubiquitin monomers from polyubiquitin (B1169507) chains.
The inhibition of UCHL1 by this compound has been shown to block pro-fibrotic responses in cellular models of idiopathic pulmonary fibrosis (IPF).[2][3][6] This is achieved by inhibiting the TGF-β1-induced transformation of fibroblasts into myofibroblasts.[1][4] The downstream signaling pathways modulated by UCHL1 include key cellular processes such as Wnt/β-catenin and NF-κB signaling, through the deubiquitination of signaling proteins like β-catenin and IκB-α, as well as influencing HIF-1α stability.[4]
Caption: this compound inhibits UCHL1, impacting downstream signaling pathways.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound from in vitro and cell-based assays.
| Assay Type | Target/Process | Cell Type | IC50 | Reference |
| Fluorescence Polarization Assay | UCHL1 Inhibition | - | 38 nM | [1][2][5] |
| High-Content Imaging | TGF-β1-induced Fibroblast-to-Myofibroblast Transition | Primary lung fibroblasts (from IPF patients) | 740 nM | [1][4] |
Experimental Protocols
Protocol 1: High-Content Imaging of Fibroblast-to-Myofibroblast Transition
This protocol details the methodology for assessing the inhibitory effect of this compound on the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis, using high-content imaging of alpha-smooth muscle actin (αSMA) expression.[2][5]
Materials:
-
Primary human lung fibroblasts (from IPF donors)
-
Fibroblast growth medium
-
This compound
-
Nintedanib (positive control)
-
Recombinant human TGF-β1
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-αSMA
-
Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
96-well imaging plates
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed primary human lung fibroblasts into 96-well imaging plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) or the positive control (Nintedanib, e.g., at 1 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Induction of Differentiation: Add TGF-β1 to all wells (except for the negative control) to a final concentration of 1 ng/mL to induce fibroblast-to-myofibroblast transition.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Fixation and Permeabilization:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
-
Immunostaining:
-
Block the cells with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-αSMA antibody diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system, capturing both the DAPI (nuclei) and the fluorescent secondary antibody (αSMA) channels.
-
Use the imaging software to segment and identify individual cells based on the nuclear stain.
-
Quantify the intensity of the αSMA staining within the cytoplasm of each cell.
-
Calculate the percentage of αSMA-positive cells or the mean αSMA intensity per cell for each treatment condition.
-
Determine the IC50 value of this compound by fitting the dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-3162798) [evitachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing IMP-1710 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of IMP-1710 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and covalent inhibitor of the deubiquitylating enzyme (DUB) Ubiquitin C-terminal hydrolase L1 (UCHL1).[1][2][3] It works by forming a covalent bond with the catalytic cysteine residue in the active site of UCHL1, leading to its irreversible inhibition.[2] The molecule also contains an alkyne group, which allows it to be used as a chemical probe for "click chemistry" reactions to identify and quantify its target proteins in cells.[1][2]
Q2: What is the recommended starting concentration for this compound in cell culture?
A good starting point for cell-based assays is to perform a dose-response experiment ranging from low nanomolar to low micromolar concentrations. Based on published data, significant inhibition of UCHL1 in cells occurs at nanomolar concentrations, with maximal labeling observed around 130 nM.[4][5] For studying phenotypic effects, such as the inhibition of fibroblast-to-myofibroblast transition, concentrations up to 1 µM have been used.[1][6] A thorough dose-response experiment is crucial to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How long should I incubate my cells with this compound?
The incubation time can vary depending on the experimental goal. For target engagement, maximal labeling of UCHL1 has been observed within 60 minutes of treatment.[4] For phenotypic assays, such as those investigating anti-fibrotic effects, longer incubation times of 24 to 72 hours may be necessary.[5] It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific assay.
Q4: Is this compound selective for UCHL1?
This compound has demonstrated high selectivity for UCHL1. It was shown to be selective for UCHL1 over a panel of 20 other deubiquitylating enzymes at a concentration of 1 µM.[2][6] However, at higher concentrations, some marginal enrichment of UCHL3 has been observed.[7] It is always good practice to consider potential off-target effects, especially when using concentrations significantly higher than the reported IC50.
Troubleshooting Guides
Issue 1: I am observing high levels of cytotoxicity in my experiments.
| Possible Cause | Troubleshooting Step |
| Concentration is too high. | Perform a dose-response experiment to determine the maximum non-toxic concentration. Start with a lower concentration range based on the provided IC50 values. |
| Prolonged incubation time. | Reduce the incubation time. A time-course experiment can help identify the shortest incubation time that yields the desired effect. |
| Cell line is particularly sensitive. | Some cell lines may be more sensitive to this compound. Consider using a different cell line or performing a viability assay to establish a safe concentration range for your specific cells. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a level that is toxic to your cells (typically <0.1%). Run a solvent-only control. |
Issue 2: I am not observing the expected biological effect.
| Possible Cause | Troubleshooting Step |
| Concentration is too low. | Increase the concentration of this compound. Refer to the dose-response data to select a concentration that should elicit a biological response. |
| Incubation time is too short. | Increase the incubation time to allow for sufficient target engagement and downstream signaling changes. |
| Low UCHL1 expression in the cell line. | Confirm the expression of UCHL1 in your cell line using techniques like Western blotting or qPCR. If expression is low, consider using a cell line with higher UCHL1 expression. |
| Inactive compound. | Ensure proper storage and handling of the this compound stock solution to prevent degradation. Test the activity of the compound in a biochemical assay if possible. |
Issue 3: I am concerned about off-target effects.
| Possible Cause | Troubleshooting Step |
| Using a high concentration. | Use the lowest effective concentration of this compound that produces the desired phenotype. This minimizes the risk of engaging off-targets. |
| Lack of a negative control. | Use a structurally similar but inactive control compound, if available, to confirm that the observed phenotype is due to UCHL1 inhibition. |
| Phenotype is not specific to UCHL1 inhibition. | Rescue the phenotype by overexpressing a form of UCHL1 that is resistant to this compound. Alternatively, use another method, such as siRNA or CRISPR, to validate that UCHL1 is the relevant target. |
Data Presentation
Table 1: In Vitro and In-Cell Potency of this compound
| Assay Type | Target | IC50 Value | Reference |
| Biochemical Fluorescence Polarization Assay | UCHL1 | 38 nM | [1][6][7] |
| Cell-Based Assay (Fibroblast-to-myofibroblast transition) | UCHL1 | 740 nM | [1][2][6] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. It is recommended to start from a high concentration (e.g., 10 µM) and dilute down to the low nanomolar range. Include a vehicle-only control (e.g., DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to determine the cytotoxic concentration (CC50).
Protocol 2: Target Engagement Assay using Click Chemistry
-
Cell Treatment: Treat cells with varying concentrations of this compound for the desired time (e.g., 1 hour). Include a vehicle-only control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Click Reaction: To 50 µg of protein lysate, add the click chemistry reaction cocktail (e.g., containing a fluorescent azide (B81097) probe, copper (II) sulfate, and a reducing agent like sodium ascorbate).
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour.
-
Protein Precipitation: Precipitate the protein using a method like chloroform/methanol precipitation.
-
SDS-PAGE and In-Gel Fluorescence: Resuspend the protein pellet in SDS-PAGE sample buffer, run on a polyacrylamide gel, and visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.
-
Western Blotting: Transfer the proteins to a PVDF membrane and probe with an antibody against UCHL1 to confirm the identity of the labeled band.
Visualizations
Caption: Covalent inhibition of UCHL1 by this compound.
Caption: Experimental workflow for this compound optimization.
Caption: Troubleshooting flowchart for this compound experiments.
Caption: Role of UCHL1 in the TGF-β signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound (EVT-3162798) [evitachem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Technical Support Center: IMP-1710 Click Chemistry Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing click chemistry reactions with IMP-1710.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in click chemistry?
This compound is a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1).[1][2][3][4] It contains a terminal alkyne group, which makes it a valuable tool for chemical biology and drug discovery as it can be conjugated to various molecules (e.g., fluorescent dyes, biotin, or drug delivery systems) using the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[2][5][6]
Q2: What type of click chemistry reaction is this compound typically used in?
This compound, with its terminal alkyne, is designed for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage between the alkyne on this compound and an azide-modified molecule.[7]
Q3: What are the key components of a typical this compound click chemistry reaction?
A standard this compound CuAAC reaction includes:
-
This compound (the alkyne-containing molecule)
-
An azide-containing molecule (your molecule of interest)
-
A copper(I) catalyst , often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[8]
-
A copper-coordinating ligand (e.g., THPTA, TBTA) to stabilize the Cu(I) oxidation state and improve reaction efficiency.
-
An appropriate solvent system, often aqueous buffers or mixtures of water with organic solvents like DMSO or t-butanol.[7]
Q4: How can I monitor the progress of my this compound click chemistry reaction?
Reaction progress can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): To visualize the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To accurately identify the masses of reactants and the desired product.
-
High-Performance Liquid Chromatography (HPLC): To quantify the conversion of reactants to the product.
Troubleshooting Guide
Below are common problems encountered during this compound click chemistry reactions, along with their potential causes and recommended solutions.
Problem 1: Low or No Product Yield
Possible Causes:
-
Inactive Catalyst: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.
-
Poor Reagent Quality: Degradation of this compound, the azide (B81097) partner, or the reducing agent.
-
Suboptimal Reaction Conditions: Incorrect solvent, pH, temperature, or reactant concentrations.
-
Presence of Inhibitors: Chelating agents (e.g., EDTA) or other compounds in your sample can sequester the copper catalyst.
Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a fresh solution of the reducing agent (e.g., sodium ascorbate). Consider using a copper-coordinating ligand like THPTA or TBTA to protect the Cu(I) catalyst. | Ensures a sufficient concentration of the active Cu(I) catalyst is present throughout the reaction.[8] |
| Reagents | Verify the purity and integrity of this compound and the azide-containing molecule using techniques like NMR or mass spectrometry. | Ensures that the starting materials are not degraded and are suitable for the reaction. |
| Solvents | Ensure the solvent system fully dissolves all reactants. A common system is a mixture of an aqueous buffer with an organic co-solvent like DMSO or t-butanol. | Poor solubility can significantly hinder reaction kinetics. |
| Concentration | Increase the concentration of the reactants. | The reaction rate is dependent on the concentration of the reactants. |
| pH | Maintain a pH between 4 and 12.[7] | Extreme pH values can affect the stability of the reactants and the catalyst. |
| Inhibitors | Purify your starting materials to remove any potential copper-chelating agents. | Ensures the catalyst is available for the click reaction. |
Problem 2: Presence of Side Products or Impurities
Possible Causes:
-
Oxidative Homocoupling: The alkyne on this compound can react with itself in the presence of oxygen and copper to form a di-yne byproduct.
-
Reaction with Thiols: Free thiol groups (cysteines) in proteins or other molecules can sometimes react with alkynes.[9]
-
Degradation of Reagents: Unstable reactants can lead to multiple impurities.
Solutions:
| Issue | Recommended Action | Details |
| Alkyne Homocoupling | Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst. Use a slight excess of the reducing agent. | This minimizes the presence of oxygen, which promotes the unwanted homocoupling side reaction.[8] |
| Thiol Interference | If working with proteins, consider pre-treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM). Alternatively, a low concentration of hydrogen peroxide can be used to oxidize surface thiols.[9] | This prevents non-specific labeling of cysteine residues. |
| Reagent Degradation | Store this compound and other sensitive reagents according to the manufacturer's instructions, typically at low temperatures and protected from light. | Proper storage maintains the integrity of the reagents. |
Problem 3: Difficulty Purifying the Final Product
Possible Causes:
-
Excess Reagents: Unreacted this compound or azide partner co-eluting with the product.
-
Copper Catalyst Residue: Copper can be difficult to remove and may interfere with downstream applications.
-
Similar Polarity of Product and Starting Materials: Making chromatographic separation challenging.
Solutions:
| Purification Step | Method | Description |
| Catalyst Removal | Pass the reaction mixture through a copper-chelating resin or perform a precipitation step. For proteins, size exclusion chromatography or dialysis can be effective. | This is crucial for biological applications where copper can be toxic. |
| Separation | Optimize the chromatographic conditions (e.g., solvent gradient, column type) for HPLC or flash chromatography. If applicable, use an affinity tag on one of the reactants for easier purification. | A well-developed purification protocol is key to obtaining a pure product. |
| Reaction Stoichiometry | Use a slight excess of the less valuable or more easily removable reactant to drive the reaction to completion and simplify purification. | This can make it easier to separate the desired product from the unreacted excess reagent. |
Experimental Protocols & Workflows
General Protocol for this compound Click Chemistry Reaction
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water (prepare this solution fresh).
-
Prepare a 50 mM stock solution of a copper ligand (e.g., THPTA) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the azide-containing molecule.
-
Add the this compound stock solution (typically 1.1 to 2 equivalents).
-
Add the appropriate buffer (e.g., phosphate-buffered saline) to reach the final reaction volume, leaving room for the catalyst components.
-
Add the copper ligand (final concentration is often 5 times that of CuSO₄).
-
Add the CuSO₄ solution (final concentration typically ranges from 50 µM to 1 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration is typically 1 to 5 mM).
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature or 37°C.
-
Reaction times can range from 30 minutes to several hours. Monitor the reaction progress using an appropriate analytical technique.
-
-
Purification:
-
Once the reaction is complete, proceed with the chosen purification method (e.g., HPLC, affinity chromatography, or precipitation).
-
Visualizing Workflows
Caption: Troubleshooting workflow for this compound click chemistry reactions.
Caption: General experimental workflow for this compound click chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. missiontherapeutics.com [missiontherapeutics.com]
- 4. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize cytotoxicity of IMP-1710 at high concentrations
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address challenges encountered during experiments with IMP-1710, focusing on minimizing cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme (DUB).[1][2][3] It functions by stereoselectively binding to the catalytic cysteine residue (Cys90) in the active site of UCHL1, leading to its inhibition.[2][4][5] this compound also contains an alkyne tag, making it a valuable activity-based probe for "click chemistry" applications to identify and quantify UCHL1 in intact cells.[1][2][4]
Q2: What are the established potency values for this compound?
The inhibitory potency of this compound varies depending on the experimental context. Its biochemical potency against the isolated UCHL1 enzyme is significantly higher than its effective concentration in cell-based phenotypic assays.
| Parameter | Value (IC₅₀) | Assay Type | Reference |
| UCHL1 Enzyme Inhibition | 38 nM | Biochemical (Fluorescence Polarization) | [1][5][6][7] |
| Antifibrotic Activity | 740 nM | Cell-based (Inhibition of Fibroblast-to-Myofibroblast Transition) | [1][5][7] |
Q3: At what concentration does this compound typically exhibit cytotoxicity?
Cytotoxicity can be cell-type dependent. However, studies have reported that this compound begins to show cytotoxic effects at a concentration of 10 µM in patient-derived human bronchial fibroblasts.[6] Off-target labeling has also been observed at concentrations greater than 500 nM, suggesting that at higher concentrations, the selectivity of the compound may decrease.[5][8]
Q4: What are the primary causes of cytotoxicity when using this compound at high concentrations?
High-concentration cytotoxicity can stem from several factors:
-
Off-Target Effects: Although highly selective, at concentrations significantly above its on-target IC₅₀, this compound may bind to and inhibit other cellular proteins, leading to unintended toxic effects.[9][10] Minor off-targets like UCHL3 and FGFR2 have been suggested for a parent compound.[8]
-
Non-Specific Toxicity: High concentrations of any small molecule can lead to non-specific interactions within the cell, disrupting normal cellular processes and triggering cell death pathways.[11]
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually >0.5%).[11]
Troubleshooting Guide: High Cytotoxicity
If you observe excessive cell death in your experiments, consult the following guide.
| Possible Cause | Recommended Action | Expected Outcome |
| Inhibitor concentration is too high. | Perform a dose-response curve to identify the minimal effective concentration. Test a range from low nanomolar (e.g., 10 nM) to low micromolar (e.g., 10 µM). | Reduced cytotoxicity while maintaining the desired inhibition of UCHL1 activity. |
| Prolonged exposure time. | Conduct a time-course experiment to determine the shortest incubation time required to achieve the desired biological effect. | Minimized cumulative toxicity from continuous exposure. |
| Off-target activity. | 1. Use the lowest effective concentration possible. 2. Include IMP-1711, the inactive (R)-enantiomer, as a negative control to differentiate on-target from non-specific effects.[5][8] | Confirmation that the observed phenotype is due to specific UCHL1 inhibition and not off-target or non-specific toxicity. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1% - 0.5%). Always include a vehicle-only control.[11] | No significant cell death in the vehicle control group, confirming the cytotoxicity is from the inhibitor. |
| High sensitivity of the cell line. | 1. Meticulously optimize the concentration and exposure time for your specific cell line. 2. If possible, consider using a more robust cell line to validate key findings.[11] | An optimized protocol tailored to your specific cellular model, providing a reliable therapeutic window. |
Experimental Protocols & Methodologies
Protocol 1: Determining the Optimal, Non-Toxic Concentration via Dose-Response Assay
Objective: To identify the concentration range where this compound effectively inhibits its target with minimal impact on cell viability.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment and analysis.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Create a series of dilutions in your cell culture medium to achieve final concentrations ranging from 1 nM to 20 µM. Also, prepare a vehicle control with the highest equivalent concentration of DMSO.
-
Treatment: Treat the cells with the prepared dilutions of this compound and the vehicle control. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Following incubation, assess cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis:
-
Normalize the viability data to the vehicle control (set to 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration.
-
Determine the CC₅₀ (concentration that causes 50% cytotoxicity).
-
Separately, measure a marker of on-target activity (e.g., inhibition of fibroblast-to-myofibroblast transition) across the same concentration range to determine the EC₅₀.
-
The optimal concentration will be at or above the EC₅₀ but well below the CC₅₀.
-
Protocol 2: Assessing On-Target vs. Off-Target Effects with a Negative Control
Objective: To confirm that the observed cellular phenotype is a direct result of UCHL1 inhibition.
Methodology:
-
Experimental Setup: Design your experiment to include four groups:
-
Treatment and Incubation: Treat cells as per your standard experimental protocol.
-
Phenotypic Analysis: Measure your biological endpoint of interest (e.g., protein expression via Western blot, cell migration, etc.).
-
Interpretation:
-
If the biological effect is observed with this compound but not with the vehicle or the inactive IMP-1711 control, it strongly suggests the effect is due to on-target UCHL1 inhibition.
-
If both this compound and IMP-1711 produce the effect, it is likely due to an off-target or non-specific interaction.
-
Visualizations
Caption: Covalent inhibition of UCHL1 by this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Logic diagram for troubleshooting cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-3162798) [evitachem.com]
- 5. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Pre-incubation Time for IMP-1710 Covalent Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the pre-incubation time of IMP-1710, a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective covalent inhibitor of UCHL1, a deubiquitylating enzyme.[1][2][3] Its mechanism of action involves the formation of a stable, covalent bond with the catalytic cysteine residue (Cys90) in the active site of UCHL1.[4][5] This irreversible binding leads to the time-dependent inhibition of the enzyme's deubiquitinating activity.[1][2]
Q2: Why is pre-incubation time a critical parameter for this compound?
As a covalent inhibitor, the inhibitory activity of this compound is time-dependent.[1] Unlike non-covalent inhibitors that rapidly reach equilibrium with their target, this compound's covalent bond formation is a progressive event. Therefore, the extent of UCHL1 inhibition increases with longer pre-incubation times. This means that the observed IC50 value will decrease as the pre-incubation time increases.[1] Standardizing the pre-incubation time is crucial for obtaining reproducible and comparable results.
Q3: What is the reported IC50 for this compound?
The reported IC50 value for this compound is 38 nM, which was determined following a 30-minute pre-incubation period in a fluorescence polarization assay.[2][3][6][7] It is important to note that this value is specific to the 30-minute pre-incubation time.
Q4: How does this compound's inhibition of UCHL1 affect cellular signaling?
UCHL1 is involved in various cellular processes, including protein degradation and signaling pathways. Inhibition of UCHL1 by this compound can impact pathways such as the PI3K/Akt signaling pathway.[8][9][10] By inhibiting UCHL1, this compound can lead to alterations in the ubiquitination status of downstream proteins, thereby affecting their stability and function.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent pre-incubation times. | Strictly adhere to a standardized pre-incubation time for all assays. A time-course experiment should be performed to determine the optimal pre-incubation time where the IC50 value stabilizes. |
| Instability of this compound in assay buffer. | Prepare fresh solutions of this compound for each experiment. Assess the stability of the compound in your specific assay buffer over the course of the planned pre-incubation time. | |
| Higher than expected IC50 value. | Insufficient pre-incubation time. | Increase the pre-incubation time. Covalent inhibitors require time to form the covalent bond with their target. A short pre-incubation will not allow for complete inhibition, resulting in a higher apparent IC50. |
| Presence of nucleophiles in the assay buffer. | Avoid using buffers containing nucleophilic reagents like DTT or β-mercaptoethanol, as they can react with the electrophilic warhead of this compound and reduce its effective concentration. | |
| No significant inhibition observed. | Incorrect concentration of this compound. | Verify the concentration of your this compound stock solution. Perform a serial dilution to ensure you are testing a relevant concentration range. |
| Inactive enzyme. | Confirm the activity of your UCHL1 enzyme using a positive control substrate and in the absence of the inhibitor. | |
| Difficulty confirming covalent inhibition. | Assay conditions are not optimized to show time-dependency. | Perform a time-dependent IC50 assay, measuring the IC50 at multiple pre-incubation time points (e.g., 15, 30, 60, 120 minutes). A decrease in IC50 with increasing pre-incubation time is a hallmark of covalent inhibition.[1] Consider performing a washout experiment to demonstrate irreversible binding. |
Experimental Protocols
Protocol 1: Determining the Optimal Pre-incubation Time for this compound
This protocol describes a time-dependent IC50 assay to determine the optimal pre-incubation time for this compound inhibition of UCHL1.
Materials:
-
Recombinant human UCHL1 enzyme
-
This compound
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM MgCl2, pH 7.5)
-
Substrate (e.g., Ubiquitin-rhodamine 110)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in DMSO to create a concentration range (e.g., from 1 µM to 0.1 nM).
-
Prepare the UCHL1 enzyme solution and substrate solution in assay buffer at their final desired concentrations.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In separate sections of a 384-well plate for each pre-incubation time point (e.g., 0, 15, 30, 60, 120 minutes), add the UCHL1 enzyme solution.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells containing the enzyme.
-
Incubate the plate at room temperature for the designated pre-incubation times.
-
-
Initiate Reaction:
-
Following the respective pre-incubation periods, add the substrate to all wells to initiate the enzymatic reaction.
-
-
Detection:
-
Immediately begin monitoring the fluorescence signal in a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate. Collect data at regular intervals for a fixed period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
For each pre-incubation time point, calculate the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.
-
Normalize the reaction rates to the vehicle control (DMSO) to determine the percent inhibition.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each pre-incubation time.
-
Data Presentation
Table 1: Hypothetical Time-Dependent IC50 Values for this compound
| Pre-incubation Time (minutes) | IC50 (nM) |
| 0 | 520 |
| 15 | 95 |
| 30 | 38 |
| 60 | 25 |
| 120 | 22 |
Note: This table presents illustrative data to demonstrate the expected trend of decreasing IC50 with increasing pre-incubation time for a covalent inhibitor.
Visualizations
Signaling Pathway
Caption: UCHL1 signaling and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for optimizing pre-incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. caymanchem.com [caymanchem.com]
- 8. UCHL1 Promoted Polarization of M1 Macrophages by Regulating the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UCHL1 promotes invasion of breast cancer cells through activating Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results in IMP-1710 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IMP-1710.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme (DUB).[1][2][3][4][5] It contains an alkyne moiety, making it suitable for click chemistry reactions.[1][6] The primary mechanism of action involves the formation of a covalent bond with the catalytic cysteine residue in the active site of UCHL1, leading to its irreversible inhibition.[2][3][5][6][7]
Q2: What are the potential downstream effects of UCHL1 inhibition by this compound?
Inhibition of UCHL1's deubiquitinating activity by this compound prevents the removal of ubiquitin from target proteins, leading to their degradation. This can impact cellular processes such as protein homeostasis.[6] Specifically, UCHL1 has been shown to stabilize key signaling proteins like β-catenin and IκB-α, thereby modulating the Wnt/β-catenin and NF-κB signaling pathways.[6] It also influences the stability of HIF-1α, affecting hypoxia-responsive genes.[6]
Q3: In what types of studies has this compound been utilized?
This compound has been effectively used as a probe to identify and quantify UCHL1 in intact human cells.[1][2][3] It has also demonstrated antifibrotic activity by inhibiting the TGF-β1-induced fibroblast-to-myofibroblast transition in primary lung fibroblasts from patients with idiopathic pulmonary fibrosis (IPF).[1][6][7]
Troubleshooting Guide
This guide addresses potential unexpected results you may encounter during your this compound experiments.
Issue 1: No or Lower Than Expected Inhibition of UCHL1 Activity
If you observe minimal or no inhibition of UCHL1 after treating cells with this compound, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | Ensure proper storage of this compound powder at -20°C and in solvent at -80°C.[8] Prepare fresh dilutions for each experiment. |
| Cell Health and Density | Confirm that cells are healthy and within the optimal passage number.[9][10] Ensure consistent cell seeding density, as this can affect experimental outcomes. |
| Incorrect Assay Conditions | Optimize incubation time and concentration of this compound for your specific cell type and experimental setup. |
| Assay Reagent Issues | Verify the functionality of all assay reagents. For fluorescence-based assays, ensure the fluorophore is not quenched or degraded. |
Issue 2: High Background or Off-Target Effects
High background or unexpected cellular effects could indicate off-target activity or issues with the experimental procedure.
| Potential Cause | Troubleshooting Steps |
| Inadequate Blocking | Use an appropriate blocking buffer for a sufficient duration to minimize non-specific binding.[11] |
| Antibody Specificity | If using antibodies for detection, ensure they are specific to the target protein and use appropriate controls.[11] |
| This compound Concentration Too High | Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits UCHL1 without causing widespread off-target effects. |
| Contamination | Regularly test cell cultures for mycoplasma and other contaminants.[10][12] |
Issue 3: Inconsistent or Variable Results
Variability between replicate experiments can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes. Calibrate pipettes regularly.[11][13] |
| Inconsistent Cell Handling | Standardize cell culture and treatment procedures to minimize variability.[12] |
| Plate Edge Effects | Avoid using the outer wells of microplates, which are more susceptible to evaporation and temperature fluctuations. |
| Improper Washing | Ensure thorough but gentle washing of cells to remove unbound reagents without detaching cells.[11] |
Experimental Protocols
Cell-Based UCHL1 Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on UCHL1 in a cellular context.
-
Cell Seeding: Plate cells at a predetermined density in a suitable multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with this compound for the desired time (e.g., 1-3 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
UCHL1 Activity Measurement: Determine UCHL1 activity in the cell lysates using a fluorescence polarization assay or by immunoblot analysis of a downstream target.
Click Chemistry Protocol for Target Engagement
This protocol outlines the steps for using this compound as a probe to label UCHL1, followed by a click reaction.
-
Cell Treatment: Treat cells with this compound as described above.
-
Cell Lysis: Lyse the cells in a buffer compatible with click chemistry.
-
Click Reaction: Add the click reaction cocktail, including an azide-modified reporter tag (e.g., a fluorescent dye or biotin), a copper(I) catalyst, and a ligand to the cell lysate.
-
Incubation: Incubate the reaction mixture at room temperature, protected from light.
-
Analysis: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by streptavidin enrichment followed by mass spectrometry.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. missiontherapeutics.com [missiontherapeutics.com]
- 5. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound (EVT-3162798) [evitachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | UCH-L1 Inhibitor | Anti-fibrosis | TargetMol [targetmol.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 10. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. m.youtube.com [m.youtube.com]
- 13. assaygenie.com [assaygenie.com]
Validation & Comparative
Validating UCHL1 Inhibition: A Comparative Guide to IMP-1710 and Alternative Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IMP-1710, a potent and selective UCHL1 inhibitor, with other available alternatives. This document summarizes key performance data, details experimental protocols for validation, and visualizes relevant biological pathways and workflows to aid in the selection of the most appropriate tool for your research.
Ubiquitin C-terminal hydrolase L1 (UCHL1) is a deubiquitinase (DUB) predominantly expressed in neurons and neuroendocrine cells. It plays a crucial role in the ubiquitin-proteasome system by recycling ubiquitin monomers and has been implicated in various cellular processes, including protein degradation, cell signaling, and apoptosis. Dysregulation of UCHL1 activity is associated with several pathologies, including neurodegenerative diseases, cancer, and fibrosis, making it an attractive therapeutic target.
This compound has emerged as a highly potent and selective covalent inhibitor of UCHL1, offering significant advantages over previous generations of inhibitors. This guide will delve into the experimental data that validates the efficacy and selectivity of this compound in comparison to other known UCHL1 inhibitors.
Comparative Performance of UCHL1 Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound against a panel of alternative UCHL1 inhibitors.
Table 1: Biochemical Potency against UCHL1
| Inhibitor | Type | Mechanism of Action | IC50 (UCHL1) | Assay Method | Reference |
| This compound | Cyanamide-based | Covalent | 38 nM[1][2][3] | Fluorescence Polarization | [1] |
| LDN-57444 | Isatin O-acyl oxime | Reversible, Competitive | 0.88 µM (880 nM)[4][5][6][7][8][9][10] | Varies | [4][5] |
| MT-19 | Cyanamide-based | Covalent | 670 nM[11][12][13] | Not Specified | [11][12] |
| VAEFMK | Peptidyl FMK | Covalent, Irreversible | ~7.7 µM (optimized analog)[12][14][15] | Not Specified | [12][14] |
| Chloroacetohydrazide Analog | Chloroacetohydrazide | Covalent | 7.7 µM | Not Specified |
Table 2: Selectivity and Cellular Activity
| Inhibitor | Selectivity (vs. UCHL3) | Cellular Target Engagement (IC50) | Cell-Based Assay Notes | Reference |
| This compound | Highly selective (>100-fold)[2] | 110 nM (HEK293T cells)[16] | Blocks pro-fibrotic responses in IPF models.[1][17][18] | [1][2][16] |
| LDN-57444 | ~28-fold selective for UCHL1[4][5][6] | Inconsistent/Not observed[11][12] | Shows anti-invasive effects in some cancer cells.[8] | [4][5][8][11] |
| MT-19 | Not specified | Not specified | May have off-target toxicity.[11][12][13] | [11][12] |
| VAEFMK | No activity vs. UCHL3[12] | Confirmed in cells | No effect on viability of SW1271 cells.[13] | [12][13] |
| Chloroacetohydrazide Analog | No activity vs. UCHL3 | Confirmed in cells | Efficacy in metastasis assays. |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used for validation, the following diagrams illustrate the UCHL1 signaling pathway and a typical experimental workflow for inhibitor validation.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay for UCHL1 Activity
This assay measures the deubiquitinase activity of UCHL1 by monitoring the change in fluorescence polarization of a ubiquitin substrate labeled with a fluorophore (e.g., TAMRA).
Materials:
-
Recombinant human UCHL1 protein
-
UCHL1 inhibitor (e.g., this compound)
-
Fluorescently labeled ubiquitin substrate (e.g., Ub-Lys-TAMRA)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 0.5 mg/mL bovine gamma globulin (BGG), and 1 mg/mL CHAPS
-
384-well, low-volume, black, round-bottom, non-binding surface microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare serial dilutions of the UCHL1 inhibitor in the assay buffer.
-
Add 10 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 5 µL of recombinant UCHL1 (final concentration ~1-5 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorescently labeled ubiquitin substrate (final concentration ~50-100 nM) to each well.
-
Immediately measure the fluorescence polarization at appropriate excitation and emission wavelengths (e.g., 531 nm excitation and 579 nm emission for TAMRA) over time.[19]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Activity-Based Protein Profiling (ABPP) for Target Engagement
ABPP is used to confirm that the inhibitor directly interacts with UCHL1 within a complex cellular environment.
Materials:
-
Cells expressing UCHL1 (e.g., HEK293T)
-
UCHL1 inhibitor (e.g., this compound)
-
Activity-based probe for UCHL1 (e.g., a clickable alkyne-modified probe)
-
Biotin-azide for click chemistry
-
Streptavidin beads
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-UCHL1 antibody
Protocol:
-
Culture cells to ~80% confluency.
-
Treat the cells with varying concentrations of the UCHL1 inhibitor for a specified time (e.g., 1-2 hours).
-
Lyse the cells in a suitable lysis buffer.
-
Incubate the cell lysates with the activity-based probe for 30-60 minutes.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction by adding biotin-azide to the lysates to attach a biotin (B1667282) tag to the probe-bound UCHL1.
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
Elute the bound proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using an anti-UCHL1 antibody to visualize the amount of active UCHL1 that was labeled by the probe. A decrease in the signal with increasing inhibitor concentration indicates target engagement.
MTS Cell Viability Assay
This colorimetric assay is used to assess the effect of UCHL1 inhibitors on cell proliferation and cytotoxicity.
Materials:
-
Cells of interest cultured in 96-well plates
-
UCHL1 inhibitor
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent)
-
96-well plate reader
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.[20]
-
Treat the cells with a serial dilution of the UCHL1 inhibitor for the desired duration (e.g., 24, 48, or 72 hours).[4][21]
-
Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTS reagent into a colored formazan (B1609692) product.[4][21]
-
Measure the absorbance of each well at 490 nm using a plate reader.[21]
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.
-
Determine the CC50 (half-maximal cytotoxic concentration) value by plotting cell viability against the logarithm of the inhibitor concentration.
Conclusion
The validation of UCHL1 inhibition is critical for advancing research in areas where this deubiquitinase plays a significant role. This compound stands out as a superior tool for studying UCHL1 due to its high potency, selectivity, and demonstrated cellular activity.[1][2][3][16][17][18] In contrast, the widely used inhibitor LDN-57444 has shown inconsistent results in cellular target engagement, raising concerns about its reliability for in-cell studies.[11][12] Newer covalent inhibitors, such as those based on the VAEFMK and chloroacetohydrazide scaffolds, show promise but require further characterization to match the well-defined profile of this compound.
This guide provides a framework for comparing UCHL1 inhibitors and offers detailed protocols for their validation. By utilizing these methods, researchers can confidently select and validate the most appropriate inhibitor for their specific experimental needs, ultimately accelerating discoveries in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. chemrxiv.org [chemrxiv.org]
- 7. UCHL1-dependent control of hypoxia-inducible factor transcriptional activity during liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of UCH-L1 Deubiquitinating Activity with Two Forms of LDN-57444 Has Anti-Invasive Effects in Metastatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ubiqbio.com [ubiqbio.com]
- 10. Discovery of inhibitors that elucidate the role of UCH-L1 activity in the H1299 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A versatile fluorescence polarization-based deubiquitination assay using an isopeptide bond substrate mimetic (IsoMim) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1 [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. UCHL1-dependent control of hypoxia-inducible factor transcriptional activity during liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. broadpharm.com [broadpharm.com]
- 20. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. This compound | UCH-L1 Inhibitor | Anti-fibrosis | TargetMol [targetmol.com]
A Head-to-Head Comparison of UCHL1 Inhibitors: IMP-1710 vs. LDN-57444
For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is critical for the accurate interrogation of enzyme function and for the development of novel therapeutics. This guide provides a comprehensive comparison of two prominent inhibitors of Ubiquitin C-terminal Hydrolase L1 (UCHL1): IMP-1710 and LDN-57444, supported by experimental data.
Ubiquitin C-terminal Hydrolase L1 (UCHL1) is a deubiquitinating enzyme predominantly expressed in neurons and is implicated in various physiological and pathological processes, including neurodegenerative diseases, cancer, and fibrosis. The study of UCHL1 has been significantly advanced by the availability of small molecule inhibitors. This guide focuses on a detailed comparison of this compound, a potent and selective covalent inhibitor, and LDN-57444, a reversible competitive inhibitor of UCHL1.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative parameters of this compound and LDN-57444, highlighting the significant differences in their potency and mechanism of action.
| Parameter | This compound | LDN-57444 | Reference |
| IC50 | 38 nM | 0.88 µM (880 nM) | [1][2] |
| Mechanism of Action | Covalent | Reversible, Competitive | [1][2] |
| Selectivity | Highly selective for UCHL1 over a panel of other deubiquitinating enzymes. | Also inhibits UCHL3 (IC50 = 25 µM) | [1] |
| Cellular Activity | Potent antifibrotic activity; inhibits the transformation of fibroblasts into myofibroblasts. | Affects synaptic function and can induce apoptosis at higher concentrations. | [2][3][4] |
Signaling Pathway of UCHL1 and Inhibition
UCHL1 plays a crucial role in the ubiquitin-proteasome system by recycling ubiquitin monomers. Its activity has been shown to intersect with key signaling pathways, including the Transforming Growth Factor-β (TGF-β)/SMAD pathway and the PI3K/Akt/Erk pathway. The diagram below illustrates the signaling cascade and the points of inhibition by this compound and LDN-57444.
Caption: UCHL1 signaling pathway and points of inhibition.
Experimental Protocols
In Vitro UCHL1 Deubiquitinase Activity Assay (Fluorescence Polarization) for IC50 Determination
This protocol is adapted from established methods to determine the half-maximal inhibitory concentration (IC50) of compounds against UCHL1.[1][5]
Materials:
-
Recombinant human UCHL1 enzyme
-
Ubiquitin-rhodamine110-glycine (Ub-Rho110) substrate
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM DTT, and 0.01% Tween-20
-
This compound and LDN-57444 dissolved in DMSO
-
384-well, low-volume, black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound and LDN-57444 in DMSO. Further dilute the compounds in assay buffer.
-
Add 5 µL of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of UCHL1 enzyme solution (final concentration ~1 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of Ub-Rho110 substrate (final concentration ~100 nM) to each well.
-
Immediately measure the fluorescence polarization at an excitation wavelength of 485 nm and an emission wavelength of 535 nm. Continue to take readings every 5 minutes for 60 minutes.
-
The initial reaction rates are determined from the linear portion of the progress curves.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the engagement of a drug with its target protein in a cellular context.
Materials:
-
HEK293T cells
-
Complete growth medium (DMEM, 10% FBS, 1% penicillin-streptomycin)
-
This compound and LDN-57444
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermocycler
-
SDS-PAGE and Western blotting reagents
-
Anti-UCHL1 antibody
Procedure:
-
Culture HEK293T cells to ~80% confluency.
-
Treat cells with either this compound, LDN-57444, or DMSO (vehicle control) at the desired concentrations for 1 hour at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein concentration in the supernatant.
-
Perform SDS-PAGE and Western blotting using an anti-UCHL1 antibody to detect the amount of soluble UCHL1 at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a logical workflow for the comprehensive comparison of UCHL1 inhibitors like this compound and LDN-57444.
Caption: Workflow for comparing UCHL1 inhibitors.
Conclusion
The experimental data strongly indicates that this compound is a significantly more potent and selective inhibitor of UCHL1 compared to LDN-57444. Its covalent mechanism of action and high selectivity make it a superior tool for studying the cellular functions of UCHL1. In contrast, the utility of LDN-57444 as a specific UCHL1 inhibitor in cellular contexts has been questioned due to its lower potency and off-target effects.[2] For researchers aiming to investigate the specific roles of UCHL1 in health and disease, this compound represents a more reliable and potent chemical probe.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Buy this compound (EVT-3162798) [evitachem.com]
- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
IMP-1711 as a Negative Control for IMP-1710: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of IMP-1710, a potent and selective inhibitor of the deubiquitylating enzyme Ubiquitin C-terminal hydrolase L1 (UCHL1), and its structurally related but largely inactive enantiomer, IMP-1711.[1][2][3][4] The profound difference in activity between these two molecules establishes IMP-1711 as an ideal negative control for experiments investigating the biological effects of this compound. This document outlines their comparative efficacy, the experimental protocols used to determine their activity, and the signaling pathway in which they are involved.
Comparative Efficacy of this compound and IMP-1711
The defining characteristic that makes IMP-1711 a suitable negative control is its significantly lower potency against UCHL1 compared to this compound. This compound is a powerful covalent inhibitor of UCHL1, while IMP-1711, its (R)-enantiomer, is over 1000-fold less active.[1][2][3] This stereoselective interaction with UCHL1 is critical for demonstrating that the observed biological effects of this compound are due to its specific inhibition of UCHL1 and not to off-target effects.
| Compound | Target | IC50 (in vitro) | Cellular Activity | Rationale for Use |
| This compound | UCHL1 | 38 nM | Potent inhibitor of fibroblast-to-myofibroblast transition (IC50 = 740 nM) | Active compound for studying UCHL1 function |
| IMP-1711 | UCHL1 | >100 µM | No significant inhibition of fibroblast-to-myofibroblast transition | Negative control to validate specificity of this compound |
Experimental Protocols
The following are key experimental methodologies used to characterize and compare the activities of this compound and IMP-1711.
1. In Vitro UCHL1 Inhibition Assay (Fluorescence Polarization)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified UCHL1 enzyme.
-
Methodology: A fluorescence polarization (FP) assay using a Ub-Lys-TAMRA probe is performed. The compounds are pre-incubated with recombinant human UCHL1 for 30 minutes. The FP signal is then measured to determine the extent of probe displacement, which is indicative of enzyme inhibition.
-
Results: this compound demonstrated a potent inhibition of UCHL1 with an IC50 value of 38 nM.[5][6][7][8][9] In contrast, IMP-1711 showed minimal activity, establishing it as a weak inhibitor.[1][2][3]
2. Cellular Target Engagement Assay (Immunoblot Analysis)
-
Objective: To confirm that this compound, and not IMP-1711, engages with UCHL1 in a cellular context.
-
Methodology: HEK293T cells are treated with varying concentrations of this compound or IMP-1711 for 1 hour. A probe, HA-Ub-VME, which covalently binds to the active site of UCHL1, is then added. Cell lysates are subsequently analyzed by immunoblotting for HA-tagged UCHL1. A reduction in the HA signal indicates that the compound has bound to UCHL1 and blocked the binding of the probe.
-
Results: Treatment with this compound resulted in a dose-dependent decrease in UCHL1 labeling by the HA-Ub-VME probe.[3] Conversely, IMP-1711 did not compete for UCHL1 labeling, confirming its lack of engagement with the target in intact cells.[3]
3. Cellular Model of Idiopathic Pulmonary Fibrosis (IPF)
-
Objective: To assess the antifibrotic activity of the compounds in a disease-relevant cellular model.
-
Methodology: Primary human lung fibroblasts from patients with IPF are pre-incubated with the compounds for 1 hour, followed by treatment with TGF-β1 to induce fibroblast-to-myofibroblast transition. The expression of alpha-smooth muscle actin (αSMA), a marker of this transition, is then analyzed.
-
Results: this compound was shown to inhibit this transdifferentiation process.[3][10] In contrast, IMP-1711 did not block the pro-fibrotic response, demonstrating that the antifibrotic effects of this compound are a direct result of UCHL1 inhibition.[3]
Visualizing the Experimental Logic and Signaling Pathway
To further clarify the relationship between this compound and IMP-1711 and their role in studying the UCHL1 pathway, the following diagrams are provided.
Caption: Logical relationship between this compound, IMP-1711, and UCHL1 activity.
Caption: Workflow for cellular target engagement using immunoblotting.
Caption: Simplified signaling pathway of UCHL1 in fibrosis.
References
- 1. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. This compound Supplier | CAS 2383117-96-0 | AOBIOUS [aobious.com]
- 9. This compound | UCH-L1 Inhibitor | Anti-fibrosis | TargetMol [targetmol.com]
- 10. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating IMP-1710 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the cellular target engagement of IMP-1710, a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1). Understanding and confirming that a compound interacts with its intended target within a complex cellular environment is a critical step in drug discovery and development. This document outlines the established activity-based protein profiling (ABPP) method used for this compound and compares it with alternative techniques, namely the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays.
Executive Summary
This compound effectively engages its target, UCHL1, in cells. The primary method for confirming this has been through activity-based protein profiling (ABPP), which leverages a "clickable" alkyne tag on the this compound molecule. This allows for direct visualization and quantification of target binding. Alternative methods such as the Cellular Thermal Shift Assay (CETSA), which measures changes in protein thermal stability upon ligand binding, and NanoBRET assays, which detect target engagement through energy transfer, offer orthogonal approaches to validate these findings. Each method presents distinct advantages and considerations in terms of experimental workflow, throughput, and the nature of the data generated.
Data Presentation: Comparison of Target Engagement Methods
The following table summarizes the key quantitative parameters for this compound and its target UCHL1, including data from alternative validation methods for similar targets to provide a comparative context.
| Parameter | Activity-Based Protein Profiling (ABPP) with this compound | Cellular Thermal Shift Assay (CETSA) with UCHL1 Inhibitor (Illustrative) | NanoBRET Assay with UCHL1 Inhibitor (Illustrative) |
| Target Protein | UCHL1 | UCHL1 | UCHL1 |
| Compound | This compound | Representative UCHL1 Inhibitor | Representative UCHL1 Inhibitor |
| Principle | Covalent labeling of the active site cysteine with a clickable probe | Ligand-induced thermal stabilization of the target protein | Bioluminescence resonance energy transfer upon target engagement |
| Cellular IC₅₀ | ~110 nM[1] | Not directly measured | Potency (IC₅₀) can be determined |
| Biochemical IC₅₀ | 38 nM[2] | N/A | N/A |
| Key Readout | In-gel fluorescence, Immunoblotting, Mass Spectrometry | Change in Thermal Stability (ΔTm) | BRET Ratio, IC₅₀ |
| Quantitative Data | Concentration-dependent labeling saturated at ~130 nM in HEK293 cells[1] | Expected positive ΔTm upon binding | Dose-dependent decrease in BRET signal |
| Throughput | Moderate | High (with plate-based formats) | High |
| Labeling Requirement | Requires a tagged inhibitor (e.g., alkyne group on this compound) | Label-free | Requires tagged target protein (NanoLuc fusion) and a fluorescent tracer |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Activity-Based Protein Profiling (ABPP) for this compound
This method directly visualizes the covalent binding of this compound to its target UCHL1 in cells.
Materials:
-
HEK293 cells
-
This compound (alkyne-functionalized)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer)
-
Azide-TAMRA-biotin capture reagent
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reagents
-
Streptavidin beads for pulldown
-
SDS-PAGE gels
-
Anti-UCHL1 antibody for immunoblotting
Protocol:
-
Cell Treatment: Treat HEK293 cells with varying concentrations of this compound (e.g., 0-1 µM) or DMSO for 1 hour.
-
Cell Lysis: Harvest and lyse the cells to obtain a total protein lysate.
-
Click Chemistry: Perform a CuAAC reaction by adding the azide-TAMRA-biotin capture reagent to the lysates. This will attach a fluorescent dye (TAMRA) and a biotin (B1667282) tag to the this compound that is covalently bound to UCHL1.
-
In-gel Fluorescence: Separate the proteins by SDS-PAGE and visualize the TAMRA-labeled proteins using a fluorescence gel scanner. A band corresponding to the molecular weight of UCHL1 (~25 kDa) should show increasing fluorescence with higher concentrations of this compound.
-
Biotin Pulldown and Immunoblotting:
-
Incubate the lysates with streptavidin beads to pull down the biotin-tagged protein complexes.
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-UCHL1 antibody to confirm the identity of the pulled-down protein.
-
Cellular Thermal Shift Assay (CETSA) for UCHL1
CETSA is a label-free method to assess target engagement by measuring the increased thermal stability of a protein when a ligand is bound.
Materials:
-
Cells expressing UCHL1 (e.g., KMS11)
-
UCHL1 inhibitor (and DMSO vehicle)
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating (e.g., thermal cycler)
-
SDS-PAGE and Western blot reagents
-
Anti-UCHL1 antibody
Protocol:
-
Cell Treatment: Treat cells with the UCHL1 inhibitor or DMSO for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Western Blot: Collect the supernatant (containing soluble proteins) and analyze the amount of soluble UCHL1 at each temperature by Western blotting with an anti-UCHL1 antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble UCHL1 against the temperature. A shift in the melting curve to higher temperatures in the inhibitor-treated samples indicates target engagement.
NanoBRET Target Engagement Assay for UCHL1
This is a live-cell proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuciferase-tagged target protein by a test compound.
Materials:
-
HEK293 cells
-
Expression vector for UCHL1 fused to NanoLuciferase (UCHL1-NLuc)
-
A fluorescent tracer that binds to UCHL1
-
Test compound (e.g., a UCHL1 inhibitor) and DMSO
-
Nano-Glo® Live Cell Reagent
-
Plate reader capable of measuring luminescence at two wavelengths
Protocol:
-
Transfection: Transfect HEK293 cells with the UCHL1-NLuc expression vector.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Tracer and Compound Addition: Add the fluorescent tracer to the cells at a predetermined optimal concentration. Then, add serial dilutions of the test compound or DMSO.
-
Incubation: Incubate the plate for a period to allow for compound entry and binding equilibrium.
-
Substrate Addition: Add the Nano-Glo® Live Cell Reagent.
-
BRET Measurement: Measure the luminescence at the donor (e.g., 460 nm) and acceptor (e.g., >600 nm) wavelengths.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of the test compound indicates displacement of the tracer and therefore, target engagement. Plot the BRET ratio against the compound concentration to determine an IC₅₀ value.
Visualizations
UCHL1 Signaling and this compound Inhibition
Caption: this compound inhibits UCHL1, preventing protein deubiquitination.
Experimental Workflow for Activity-Based Protein Profiling (ABPP)
Caption: Workflow for confirming this compound target engagement using ABPP.
Logical Comparison of Target Engagement Assays
Caption: A logical comparison of the pros and cons of different target engagement assays.
References
A Comparative Analysis of IMP-1710 and Other Covalent Probes for Drug Discovery and Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Covalent probes have emerged as powerful tools in chemical biology and drug discovery, enabling the selective and durable modulation of protein function. Their unique mechanism of action, involving the formation of a stable covalent bond with their target protein, offers distinct advantages in terms of potency and duration of effect. This guide provides a comparative analysis of IMP-1710, a potent and selective covalent probe for Ubiquitin C-terminal Hydrolase L1 (UCHL1), against other well-characterized covalent probes targeting different protein classes, namely Bruton's Tyrosine Kinase (BTK) and the oncogenic KRAS G12C mutant.
Executive Summary
This guide delves into the key performance characteristics of this compound and compares them with leading covalent inhibitors of BTK and KRAS G12C. We present a comprehensive overview of their mechanisms of action, potency, and selectivity, supported by quantitative data and detailed experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate key concepts and workflows, offering a clear and concise resource for researchers in the field.
Introduction to Covalent Probes
Covalent inhibitors are small molecules that form a permanent, covalent bond with their protein target, typically by reacting with a nucleophilic amino acid residue within the protein's active site or an allosteric pocket.[1][2] This irreversible mode of action can lead to high potency and prolonged target inhibition, as the biological effect is maintained until the protein is degraded and resynthesized.[3][4] The design of targeted covalent inhibitors often involves a reactive electrophilic "warhead" attached to a scaffold that provides binding affinity and selectivity for the target protein.[2]
Comparative Data of Covalent Probes
The following table summarizes the key quantitative data for this compound and a selection of other prominent covalent probes.
| Probe/Inhibitor | Target Protein | Target Class | Mechanism of Action | Potency (IC50) | Selectivity Profile | Key Applications |
| This compound | UCHL1 | Deubiquitinating Enzyme (DUB) | Covalent modification of the catalytic cysteine.[5][6][7] | 38 nM[8][9] | Highly selective for UCHL1 over a panel of 20 other DUBs.[9] | Chemical probe for UCHL1, antifibrotic activity research.[5][8] |
| Ibrutinib | BTK | Tyrosine Kinase | Irreversible covalent binding to Cys481 in the BTK active site.[1][3] | ~0.5 nM | Also inhibits other kinases with a homologous cysteine, such as EGFR, TEC, and BLK.[1] | Treatment of B-cell malignancies like CLL and mantle cell lymphoma.[3][10] |
| Acalabrutinib | BTK | Tyrosine Kinase | Second-generation irreversible covalent inhibitor binding to Cys481.[3][10] | ~3 nM | More selective for BTK than ibrutinib, with fewer off-target effects.[3][10] | Treatment of B-cell malignancies, with an improved safety profile over ibrutinib.[10] |
| Sotorasib (AMG 510) | KRAS G12C | GTPase | Covalently binds to the mutant cysteine-12, locking KRAS in an inactive GDP-bound state.[11][12] | Varies by cell line | Highly selective for the KRAS G12C mutant.[11] | Treatment of KRAS G12C-mutated solid tumors, particularly non-small cell lung cancer.[11][13] |
| Adagrasib (MRTX849) | KRAS G12C | GTPase | Irreversibly binds to the switch II pocket of KRAS G12C, trapping it in the inactive state.[11] | Varies by cell line | Selective for the KRAS G12C mutant.[14] | Treatment of KRAS G12C-mutated solid tumors.[13] |
Signaling Pathways and Mechanisms of Action
To visually represent the biological context and mechanism of these covalent probes, the following diagrams are provided.
Caption: General two-step mechanism of covalent inhibition.
Caption: UCHL1 pathway and its inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of covalent probes. Below are representative protocols for key experiments.
In Vitro Potency Assay (IC50 Determination)
Objective: To determine the concentration of a covalent inhibitor required to inhibit 50% of the target enzyme's activity.
Example: Fluorescence Polarization (FP) Assay for UCHL1 using Ub-Lys-TAMRA.[15]
-
Reagents and Materials:
-
Recombinant human UCHL1 protein.
-
Ub-Lys-TAMRA fluorescent probe.
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5).
-
This compound and other test compounds serially diluted in DMSO.
-
384-well black, low-volume microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a solution of UCHL1 in assay buffer to the desired final concentration (e.g., 10 nM).
-
Add a small volume (e.g., 50 nL) of serially diluted test compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the UCHL1 solution to the wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.[15]
-
Initiate the reaction by adding the Ub-Lys-TAMRA substrate to a final concentration of, for example, 25 nM.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement Assay
Objective: To confirm that the covalent probe binds to its intended target within a cellular context.
Example: Activity-Based Protein Profiling (ABPP) with Competitive Inhibition.[16][17]
-
Reagents and Materials:
-
Cultured cells expressing the target protein (e.g., HEK293T cells).
-
This compound or other test compounds.
-
A "clickable" activity-based probe (ABP) for the target class (e.g., an alkyne-tagged ubiquitin probe for DUBs).
-
Lysis buffer.
-
Azide-tagged reporter molecule (e.g., Azide-TAMRA or Azide-Biotin).
-
Click chemistry reagents (Copper(I) catalyst, ligand, reducing agent).
-
SDS-PAGE gels and Western blotting reagents or streptavidin beads for enrichment.
-
-
Procedure:
-
Treat cultured cells with increasing concentrations of the test compound or DMSO for a specific duration (e.g., 1-4 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Treat the lysates with the clickable ABP for a defined period to label the active sites of the target protein class that were not occupied by the test compound.
-
Perform a click chemistry reaction to attach the azide-reporter to the alkyne-tagged ABP.
-
For fluorescent readout: Separate the proteins by SDS-PAGE and visualize the labeled proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity of the target protein band with increasing test compound concentration indicates target engagement.
-
For enrichment and mass spectrometry: Use streptavidin beads to pull down biotin-labeled proteins. Elute the captured proteins, digest them into peptides, and analyze by LC-MS/MS to identify and quantify the proteins that were labeled by the ABP.
-
Proteome-wide Selectivity Profiling
Objective: To identify the on- and off-targets of a covalent probe across the entire proteome.
Example: Chemoproteomics using Mass Spectrometry.[16][18]
-
Reagents and Materials:
-
Cultured cells or tissue lysates.
-
A version of the covalent probe containing a clickable handle (e.g., an alkyne or azide (B81097) group), like this compound which has an alkyne tag.[5]
-
Click chemistry reagents and a corresponding reporter tag (e.g., biotin-azide).
-
Streptavidin affinity resin.
-
Reagents for protein digestion (e.g., trypsin).
-
LC-MS/MS instrumentation.
-
-
Procedure:
-
Treat live cells or cell lysates with the clickable covalent probe at various concentrations.
-
Lyse the cells (if treated live) and perform a click chemistry reaction to attach the biotin (B1667282) tag to the probe-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin affinity chromatography.
-
Perform on-bead or in-solution digestion of the enriched proteins to generate peptides.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify the proteins that were covalently modified by the probe using database searching algorithms.
-
Quantify the relative abundance of identified proteins across different probe concentrations to assess selectivity.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the evaluation of a novel covalent probe.
References
- 1. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity — Department of Pharmacology [pharm.ox.ac.uk]
- 7. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. SOHO State of the Art Updates and Next Questions | Covalent Bruton's Tyrosine Kinase Inhibitors in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 18. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Covalent Binding of IMP-1710 to UCHL1: A Comparative Guide
This guide provides a detailed comparison of IMP-1710, a potent and selective covalent inhibitor of Ubiquitin carboxy-terminal hydrolase L1 (UCHL1), with other relevant compounds. Experimental data and protocols are presented to substantiate the covalent binding mechanism of this compound to UCHL1, offering valuable information for researchers in neurodegeneration, cancer, and fibrosis.
Performance Comparison of UCHL1 Inhibitors
This compound demonstrates superior potency and selectivity for UCHL1 compared to its less active enantiomer, IMP-1711, and a previously reported inhibitor, LDN-57444.[1] The following table summarizes the key quantitative data from biochemical and cellular assays.
| Compound | Target | Assay Type | IC50 (nM) | Kinetic Parameter (kobs/[I], M⁻¹s⁻¹) | Notes |
| This compound (alkyne ABP) | UCHL1 | Fluorescence Polarization | 38 | 11000 | Potent and selective covalent inhibitor.[1] |
| Parent Compound of this compound | UCHL1 | Fluorescence Polarization | - | 7400 | The parent compound from which this compound was derived.[1] |
| IMP-1711 ((R)-enantiomer) | UCHL1 | Fluorescence Polarization | >100,000 | Not determined | Over 1000-fold less active, serving as a negative control.[1] |
| LDN-57444 | UCHL1 | Fluorescence Polarization | >100,000 | Not determined | Previously reported inhibitor, shown to be inactive in cells.[1] |
Experimental Confirmation of Covalent Binding
The covalent interaction between this compound and UCHL1 has been rigorously confirmed through multiple experimental approaches.
Mass Spectrometry Analysis
Intact protein mass spectrometry was employed to verify the covalent modification of UCHL1 by this compound. Incubation of recombinant UCHL1 with this compound resulted in a mass shift consistent with the formation of a single covalent adduct.[1][2] Further analysis by tryptic digest and nanoLC-MS/MS identified the specific site of modification as the catalytic cysteine residue, Cys90.[1][2]
Activity-Based Protein Profiling (ABPP)
A chemical proteomics workflow using an activity-based protein profiling (ABPP) approach in intact cells confirmed that this compound selectively labels UCHL1.[1] This method utilizes the alkyne tag on this compound for "click" chemistry-based ligation to a reporter tag, enabling visualization and identification of the protein target.[3]
Experimental Protocols
Fluorescence Polarization (FP) Assay for UCHL1 Inhibition
This biochemical assay is used to determine the IC50 values of inhibitors against UCHL1.
Materials:
-
Recombinant human UCHL1 protein
-
Ubiquitin-Lys-TAMRA fluorescent probe
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.01% Tween-20
-
Test compounds (this compound, IMP-1711, LDN-57444)
-
384-well, black, low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add UCHL1 enzyme to the wells of the microplate.
-
Add the test compound dilutions to the wells containing the enzyme and incubate for a predefined period (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the Ub-Lys-TAMRA probe to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization using a suitable plate reader with excitation at 530 nm and emission at 590 nm.
-
Calculate the percentage of inhibition based on the polarization values of control (enzyme and probe) and blank (probe only) wells.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Intact Protein Mass Spectrometry
This method confirms the covalent adduct formation between this compound and UCHL1.
Materials:
-
Recombinant human UCHL1 protein
-
This compound
-
Incubation Buffer: Phosphate-buffered saline (PBS)
-
LC-ESI-MS system
Procedure:
-
Incubate recombinant UCHL1 (e.g., 5 µM) with an excess of this compound (e.g., 13 µM) in incubation buffer for 60 minutes at 37°C.[2]
-
Desalt the protein sample using a suitable method (e.g., C4 ZipTip).
-
Analyze the intact protein by liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS).
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the protein.
-
Compare the mass of the this compound-treated UCHL1 with the untreated control to identify the mass shift corresponding to the covalent adduct.
Activity-Based Protein Profiling (ABPP) in Intact Cells
This cellular assay identifies the protein targets of this compound.
Materials:
-
HEK293 cells (or other suitable cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Azide-biotin or azide-fluorophore reporter tag
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reagents (copper(II) sulfate, TBTA ligand, and a reducing agent like sodium ascorbate)
-
Streptavidin beads (for biotin (B1667282) tag)
-
SDS-PAGE gels and Western blotting reagents or mass spectrometry for proteomic analysis
Procedure:
-
Treat cultured cells with varying concentrations of this compound for a specified time (e.g., 1-3 hours).
-
Lyse the cells and harvest the proteome.
-
Perform the CuAAC "click" reaction by adding the azide-reporter tag and the CuAAC reagents to the cell lysate to ligate the reporter to the alkyne tag of this compound.
-
For visualization, if a fluorescent reporter was used, separate the proteins by SDS-PAGE and visualize using an appropriate fluorescence scanner.
-
For identification, if a biotin reporter was used, enrich the labeled proteins using streptavidin beads.
-
Digest the enriched proteins (e.g., with trypsin) and identify the proteins by nanoLC-MS/MS-based proteomics.
Visualizations
Caption: Covalent inhibition of UCHL1 by this compound.
Caption: Activity-Based Protein Profiling (ABPP) Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
Washout Experiments Confirming the Slow Reversibility of IMP-1710, a Potent UCHL1 Inhibitor
A Comparative Guide for Researchers
In the landscape of chemical probes for deubiquitylating enzymes (DUBs), IMP-1710 has emerged as a highly potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1).[1][2] Its utility in studying the roles of UCHL1 in various pathological conditions, including idiopathic pulmonary fibrosis (IPF), is significant.[3] A critical aspect of characterizing such inhibitors is understanding the nature of their interaction with the target enzyme. While often described as irreversible, detailed kinetic analyses, including washout experiments, reveal a more nuanced mechanism of slow reversibility.[1] This guide provides a comparative analysis of this compound, supporting experimental data, and detailed protocols for assessing inhibitor reversibility.
Performance Comparison of UCHL1 Inhibitors
This compound demonstrates superior potency and cellular activity compared to other known UCHL1 inhibitors. The following table summarizes key quantitative data for this compound and its alternatives.
| Inhibitor | Target | Mechanism of Action | IC50 (in vitro) | Cellular Activity | Reference |
| This compound | UCHL1 | Covalent (slowly reversible) | 38 nM | Blocks pro-fibrotic responses in IPF models | [1][4] |
| Parent Compound of this compound | UCHL1 | Covalent | 90 nM | Active in cells | [1] |
| LDN-57444 | UCHL1 | Reversible (reported) | 880 nM | Fails to engage UCHL1 in intact cells | [1][5] |
| MT-19 | UCHL1 | Covalent | 670 nM | Anti-proliferative properties | [5] |
| VAEFMK | UCHL1 | Covalent | - | - | [5] |
Confirming Slow Reversibility: The Washout Experiment
The enduring effect of a covalent inhibitor after its removal from the extracellular environment is a key indicator of its binding nature. Washout experiments are designed to assess this by measuring the recovery of enzyme activity over time after the inhibitor has been washed away. For a truly irreversible inhibitor, no significant recovery of enzyme activity is expected. In the case of a slowly reversible inhibitor like this compound, a gradual return of function is observed.
Experimental Protocol: Cellular Washout Assay for UCHL1 Activity
This protocol describes a general method for a cell-based washout experiment to determine the reversibility of an inhibitor targeting UCHL1.
1. Cell Culture and Treatment:
-
Plate a suitable cell line expressing UCHL1 (e.g., HEK293T) in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with the inhibitor (e.g., this compound at 10x IC50) or vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour) to allow for target engagement.
2. Washout Procedure:
-
Aspirate the medium containing the inhibitor.
-
Wash the cell monolayer three times with a large volume of pre-warmed, inhibitor-free culture medium to thoroughly remove any unbound inhibitor.
-
After the final wash, add fresh, inhibitor-free medium to the wells.
3. Time-Course Analysis:
-
Incubate the cells for various time points post-washout (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, lyse the cells in an appropriate lysis buffer.
4. Measurement of UCHL1 Activity:
-
Determine the UCHL1 activity in the cell lysates. This can be achieved using an activity-based probe (ABP) that specifically labels the active form of UCHL1, followed by quantitative immunoblotting or fluorescent detection.
-
The recovery of UCHL1 activity is measured as the reappearance of the ABP signal over time in the inhibitor-treated, washed-out samples compared to the vehicle-treated control.
5. Data Analysis:
-
Quantify the intensity of the ABP signal at each time point.
-
Plot the percentage of UCHL1 activity recovery against time. A slow, gradual increase in signal indicates slow reversibility, while a flat line near zero suggests irreversible inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. missiontherapeutics.com [missiontherapeutics.com]
- 3. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
Validating the Anti-Fibrotic Effects of IMP-1710 with Genetic and Chemical Controls
A Comparative Guide for Researchers
This guide provides an objective comparison of the phenotypic effects of IMP-1710, a potent and selective inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), with relevant genetic and chemical controls. The experimental data presented herein validates the on-target anti-fibrotic activity of this compound in a cellular model of idiopathic pulmonary fibrosis (IPF).
Executive Summary
This compound is a covalent inhibitor that selectively targets the deubiquitylating enzyme UCHL1.[1][2][3] It has demonstrated significant anti-fibrotic activity by inhibiting the transition of fibroblasts into myofibroblasts, a key process in the progression of fibrotic diseases.[1][4][5] This guide summarizes the key experimental findings that support the specific, on-target action of this compound. The data is benchmarked against a structurally similar but inactive enantiomer (IMP-1711) and a previously reported, but ineffective, UCHL1 inhibitor (LDN-57444), providing robust validation of its mechanism of action.
Data Presentation
Table 1: In Vitro Potency and Cellular Target Engagement
| Compound | Target | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Notes |
| This compound | UCHL1 | 38 [1][4][5] | 110 | Potent and selective covalent inhibitor. |
| IMP-1711 | UCHL1 | >100,000 | Inactive | (R)-enantiomer of the parent compound of this compound; used as a negative control.[2][4] |
| LDN-57444 | UCHL1 | >100,000 | Inactive in cells | Previously reported UCHL1 inhibitor, shown to be ineffective in cellular assays.[4][5] |
Table 2: Phenotypic Effect on Fibroblast-to-Myofibroblast Transition (FMT)
| Treatment | Target | αSMA Expression Inhibition | Notes |
| This compound (1 µM) | UCHL1 | Significant | Blocks pro-fibrotic response in primary human lung fibroblasts from IPF donors.[4][5] |
| IMP-1711 (1 µM) | UCHL1 (inactive) | Not significant | Demonstrates that the anti-fibrotic effect is stereospecific.[4][5] |
| LDN-57444 (1 µM) | UCHL1 (inactive) | Not significant | Confirms that inhibition of UCHL1 is necessary for the observed phenotypic effect.[4][5] |
| Nintedanib (1 µM) | Multiple Tyrosine Kinases | Significant | Approved IPF drug, used as a positive control for anti-fibrotic activity.[4][5] |
Experimental Protocols
Cellular Model of Idiopathic Pulmonary Fibrosis: Primary lung fibroblasts were isolated from patients with idiopathic pulmonary fibrosis (IPF). To induce a pro-fibrotic phenotype, these cells were stimulated with transforming growth factor-beta 1 (TGF-β1). The transition of fibroblasts to myofibroblasts (FMT) was assessed by measuring the expression of alpha-smooth muscle actin (αSMA), a well-established marker for this process.
Compound Treatment: IPF donor-derived primary fibroblasts were pre-incubated with the indicated compounds (1 µM) for one hour. Following pre-incubation, the cells were treated with TGF-β1 for three days to induce FMT.
High-Content Imaging Analysis: The expression of αSMA was quantified using high-content imaging analysis. This method allows for the automated acquisition and analysis of fluorescence microscopy images, providing an unbiased and quantitative measure of protein expression on a per-cell basis.
Visualizations
Signaling Pathway of UCHL1 Inhibition in Fibrosis
Caption: Proposed Mechanism of this compound in Inhibiting Fibrosis.
Experimental Workflow for Validating this compound Activity
Caption: Experimental Workflow for Phenotypic Validation.
Logical Relationship of Controls
Caption: Rationale for Genetic and Chemical Controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of IMP-1710
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of IMP-1710, a potent and selective deubiquitylating enzyme UCHL1 inhibitor. As no specific disposal protocol for this compound is publicly available, this guidance is based on general best practices for the disposal of hazardous chemical waste in a laboratory setting, in accordance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) if available and adhere to standard laboratory safety protocols. All handling of this compound, whether in solid form or in solution, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber). Given that Dimethyl Sulfoxide (DMSO), a common solvent for this compound, can facilitate skin absorption of other chemicals, glove integrity is crucial.
-
Body Protection: A fully buttoned laboratory coat.
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound involves a multi-step process that begins with waste characterization and ends with collection by a certified hazardous waste handler.
Step 1: Waste Characterization and Segregation
All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste. It is crucial to segregate this waste at the point of generation to prevent reactions with incompatible chemicals.
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated items like weighing boats and paper towels, in a designated, leak-proof solid waste container.
-
Liquid Waste: Solutions containing this compound, including stock solutions (commonly in DMSO) and experimental media, should be collected in a separate, clearly labeled liquid waste container. Do not mix aqueous waste with organic solvent waste unless explicitly permitted by your institution's waste management plan.
-
Sharps Waste: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Step 2: Waste Container Selection and Labeling
Proper containment and labeling are critical for safety and compliance.
-
Container Compatibility: Ensure that waste containers are made of a material compatible with the waste they hold. For this compound solutions in DMSO, a high-density polyethylene (B3416737) (HDPE) or glass container is appropriate.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (e.g., "this compound in DMSO"), the approximate concentration or percentage of each component, and the associated hazards (e.g., "Toxic," "Flammable" if in a flammable solvent). The date of waste accumulation should also be recorded.
Step 3: Storage of Hazardous Waste
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from general traffic. Ensure that containers are kept closed at all times, except when adding waste, and are stored in secondary containment to catch any potential leaks.
Step 4: Arranging for Waste Disposal
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for your hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
Data Presentation: this compound Disposal Summary
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste (Assumed toxic; specific characteristics to be determined by EH&S). |
| Personal Protective Equipment (PPE) | Chemical splash goggles, chemically resistant gloves (nitrile or butyl), lab coat. |
| Solid Waste Containment | Labeled, sealed, leak-proof container compatible with solid chemical waste. |
| Liquid Waste Containment | Labeled, sealed, leak-proof container (HDPE or glass) compatible with the solvent (e.g., DMSO). Stored in secondary containment. |
| Labeling Requirements | "Hazardous Waste," full chemical names, concentrations/percentages, hazard warnings (e.g., Toxic), and accumulation start date. |
| Storage Location | Designated and labeled Satellite Accumulation Area (SAA) within the laboratory. |
| Disposal Route | Collection by the institution's certified hazardous waste management service (EH&S). |
| Prohibited Actions | DO NOT dispose of in regular trash. DO NOT pour down the drain. DO NOT evaporate in a fume hood. DO NOT mix with incompatible waste streams. |
Experimental Protocols: Suggested Inactivation of this compound Waste
While collection by a certified waste handler is the primary disposal method, in some cases, a pre-treatment or inactivation step may be considered to reduce the reactivity of the waste. The following is a suggested protocol for the chemical inactivation of small quantities of this compound in a controlled laboratory setting. This procedure should only be performed by trained personnel in a chemical fume hood.
Principle of Inactivation:
Based on the chemical structure of this compound, which includes a pyrrolopyridine core and a terminal alkyne, degradation can likely be achieved through hydrolysis under alkaline conditions, which has been shown to be effective for similar pyrrolopyridine derivatives.
Materials:
-
This compound waste solution (e.g., in DMSO).
-
1 M Sodium Hydroxide (NaOH) solution.
-
1 M Hydrochloric Acid (HCl) solution.
-
pH indicator strips or a calibrated pH meter.
-
Appropriate reaction vessel (e.g., a round-bottom flask with a stir bar).
-
Stir plate.
-
Ice bath.
Procedure:
-
Preparation: Place the reaction vessel in an ice bath on a stir plate within a chemical fume hood.
-
Dilution: If the this compound waste is in a concentrated organic solvent like DMSO, dilute it with a miscible, less volatile solvent such as ethanol (B145695) or isopropanol (B130326) to a concentration below 1 mg/mL to better control the reaction.
-
Basification: While stirring the diluted waste solution, slowly add 1 M NaOH dropwise. Monitor the pH of the solution. Continue adding NaOH until the pH is between 10 and 12.
-
Reaction: Allow the solution to stir at room temperature for a minimum of 24 hours to ensure complete degradation of the pyrrolopyridine core.
-
Neutralization: After the reaction period, slowly add 1 M HCl dropwise while stirring to neutralize the solution to a pH between 6 and 8. Be cautious as this is an exothermic reaction.
-
Final Disposal: The resulting neutralized solution should be collected as hazardous liquid waste and disposed of through your institution's EH&S department. Clearly label the container with all components of the final mixture.
Mandatory Visualizations
Essential Safety and Operational Guidance for Handling IMP-1710
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling IMP-1710. The following procedures are based on best practices for handling potent, solid, bioactive small molecules in a laboratory setting, in the absence of a specific Material Safety Data Sheet (MSDS) for this compound.
This compound is a potent and selective inhibitor of the deubiquitinating enzyme UCHL1.[1][2] While it is shipped as a non-hazardous chemical under ambient temperatures, its biological activity necessitates careful handling to minimize exposure.[3]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE for handling this compound in different laboratory scenarios.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as solid powder) | - Chemical fume hood or ventilated balance enclosure- Disposable lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator (if not in a ventilated enclosure) | High risk of aerosolization and inhalation of fine powder.[4][5] |
| Solution Preparation | - Chemical fume hood- Standard lab coat- Single pair of chemical-resistant gloves (e.g., nitrile)- Safety glasses with side shields or chemical splash goggles | Reduced risk of aerosolization, but potential for splashes and spills. |
| In Vitro / Cell-Based Assays | - Standard lab coat- Single pair of gloves- Safety glasses | Focus on preventing skin and eye contact with dilute solutions. |
Experimental Workflow for Safe Handling
The following workflow outlines the key steps for safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Unused/Expired Compound:
-
Do not dispose of down the drain or in regular trash.
-
Collect in a clearly labeled, sealed container.
-
Dispose of through a certified hazardous waste vendor.[4]
-
-
Contaminated Labware (e.g., pipette tips, vials):
-
Collect in a designated, puncture-resistant, and sealed container.
-
Label as "Hazardous Waste" with the chemical name.[4]
-
-
Contaminated PPE (e.g., gloves, disposable lab coats):
-
Aqueous Waste:
-
Collect in a sealed, labeled container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
All waste containers should be clearly labeled with "Hazardous Waste" and the name "this compound". Follow all local and institutional regulations for the disposal of chemical waste.[7]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.
Always have a Safety Data Sheet for a similar compound or a general chemical safety guide readily available when working with this compound. All personnel handling the compound must be trained on these procedures and be aware of the potential risks.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
